(3S)-3-PHENYL-MORPHOLINE HCL
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-3-phenylmorpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-4-9(5-3-1)10-8-12-7-6-11-10;/h1-5,10-11H,6-8H2;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPHPXWWVHPSOP-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(3S)-3-phenyl-morpholine hcl chemical structure and properties
Part 1: Executive Summary & Chemical Identity
(3S)-3-Phenylmorpholine Hydrochloride is a high-value chiral heterocyclic building block extensively used in medicinal chemistry. It serves as the core scaffold for a class of norepinephrine-dopamine reuptake inhibitors (NDRIs), most notably analogues of phenmetrazine, and is a critical intermediate in the synthesis of Neurokinin-1 (NK1) receptor antagonists and Kv1.5 potassium channel inhibitors.
Unlike its racemic counterpart, the (3S)-enantiomer offers distinct pharmacological profiles, often exhibiting superior binding affinity and metabolic stability in specific target receptors. This guide details the physicochemical properties, enantioselective synthesis, and analytical validation of this compound.
Chemical Identity Table[1][2]
| Property | Data |
| IUPAC Name | (3S)-3-phenylmorpholine hydrochloride |
| Common Name | (S)-3-Phenylmorpholine HCl |
| CAS Number (Free Base) | 914299-79-9 |
| CAS Number (HCl Salt) | Implied from (R)-isomer (1624261-27-3); commercially listed as 914299-79-9 (salt form often shares base CAS in catalogs) |
| Molecular Formula | C₁₀H₁₃NO[1][2][3][4] · HCl |
| Molecular Weight | 199.68 g/mol (Salt); 163.22 g/mol (Base) |
| Appearance | White to off-white crystalline solid |
| Optical Rotation | |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |
| SMILES | Cl.[H][C@@]1(COCCN1)C1=CC=CC=C1 |
Part 2: Enantioselective Synthesis & Manufacturing
Core Directive: Autonomy in Synthetic Design
The most robust route to (3S)-3-phenylmorpholine does not rely on the resolution of racemates, which is low-yielding and wasteful. Instead, we utilize a chiral pool synthesis starting from (S)-(+)-Phenylglycinol . This method guarantees the retention of stereochemistry at the benzylic position, ensuring high enantiomeric excess (ee > 99%).
Reaction Scheme (Graphviz)
Caption: Stereoselective synthesis pathway from (S)-phenylglycinol to (3S)-3-phenylmorpholine HCl.
Detailed Experimental Protocol
Step 1: N-Acylation
Reagents: (S)-Phenylglycinol (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (1.2 eq), DCM (Solvent). Protocol:
-
Dissolve (S)-phenylglycinol in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Cool to 0°C.[5]
-
Add triethylamine followed by the dropwise addition of chloroacetyl chloride. Expert Note: Maintain temperature below 5°C to prevent O-acylation side products.
-
Stir for 2 hours, allowing the mixture to warm to room temperature.
-
Quench with water, separate the organic layer, dry over MgSO₄, and concentrate to yield the N-(2-chloroacetyl) amide.
Step 2: Cyclization (The Williamson Ether Synthesis)
Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), THF (anhydrous). Protocol:
-
Suspend NaH in anhydrous THF at 0°C.
-
Slowly add a solution of the amide from Step 1 in THF. Hydrogen gas evolution will occur.
-
Stir at room temperature for 3-4 hours. Expert Note: Monitor by TLC. The formation of the morpholin-3-one ring is usually rapid. Ensure anhydrous conditions to avoid hydrolysis of the chloroacetyl group.
-
Quench carefully with saturated NH₄Cl solution. Extract with ethyl acetate.[6]
-
Purify the intermediate (5S)-5-phenylmorpholin-3-one by recrystallization or silica chromatography.
Step 3: Reduction to Morpholine
Reagents: Lithium Aluminum Hydride (LAH, 2.5 eq) or Borane-THF complex. Protocol:
-
Dissolve the lactam (morpholin-3-one) in anhydrous THF.
-
Add LAH pellets carefully at 0°C.
-
Reflux the mixture for 6–12 hours. Causality: Reflux is required to fully reduce the amide carbonyl to the methylene group.
-
Cool to 0°C and perform a Fieser quench (Water, 15% NaOH, Water).
-
Filter the aluminum salts and concentrate the filtrate to obtain the (3S)-3-phenylmorpholine free base as a colorless oil.
Step 4: Salt Formation
Protocol:
-
Dissolve the free base in diethyl ether or ethanol.
-
Add 2M HCl in diethyl ether dropwise until pH < 2.
-
The white precipitate is collected by filtration, washed with cold ether, and dried under vacuum.
Part 3: Analytical Characterization & Validation[4]
To ensure the compound meets the stringent requirements for drug development (e.g., >98% ee), the following analytical methods are validated.
Enantiomeric Purity (Chiral HPLC)
Standard reverse-phase columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase is required.
-
Column: Chiralpak IG-3 or IA-3 (Amylose derivative).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm.
-
Expected Result: The (3S)-enantiomer typically elutes second (depending on specific column interactions), with baseline separation from the (3R)-isomer.
Nuclear Magnetic Resonance (NMR)
The (3S)-configuration induces specific shielding effects on the morpholine ring protons.
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.8 (br s, 2H, NH₂⁺)
- 7.30–7.50 (m, 5H, Ar-H)
- 4.55 (dd, 1H, H-3, benzylic)
- 3.80–4.10 (m, 4H, H-2, H-6 ether protons)
- 3.10–3.40 (m, 2H, H-5 amine protons)
Optical Rotation
-
Specification:
(c=1.0, Methanol) [1]. -
Note: A negative rotation would indicate the presence of the (R)-enantiomer or contamination.
Part 4: Pharmacological Applications
Mechanism of Action Diagram
Caption: Pharmacological targets of 3-phenylmorpholine derivatives, highlighting NDRI activity and NK1 antagonism.
Key Therapeutic Areas[1][6]
-
Appetite Suppression: As a structural analogue of Phenmetrazine , the (3S)-isomer acts as a releasing agent and reuptake inhibitor of monoamines. The stereochemistry is critical; (S)-isomers of related morpholines often show distinct potency ratios between NET and DAT compared to their (R)-counterparts [2].
-
NK1 Antagonists: The 3-phenylmorpholine scaffold mimics the spatial arrangement of the substance P pharmacophore. It is a precursor for high-affinity NK1 antagonists used in treating chemotherapy-induced nausea and vomiting (CINV).
-
Kv1.5 Channel Inhibition: Recent studies indicate that 3-phenylmorpholine derivatives can inhibit the Kv1.5 potassium channel, a target for treating atrial fibrillation, by binding to the channel's central cavity [3].
Part 5: Handling & Safety Information
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Storage Protocol:
-
Hygroscopic: Store in a desiccator or under inert gas (Argon/Nitrogen).
-
Temperature: 2–8°C (Refrigerated) is recommended for long-term stability to prevent oxidation of the secondary amine.
-
Incompatibility: Strong oxidizing agents and acid chlorides (unless intended for derivatization).
References
-
ChemicalBook . (S)-3-Phenylmorpholine Product Properties and Optical Rotation Data. Retrieved from ChemicalBook Database. Link
-
Rothman, R. B., et al. (2002). Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Pharmacology Biochemistry and Behavior.[4] Link
-
Zhang, Y., et al. (2020).[7] Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors. Frontiers in Pharmacology. Link
-
National Center for Biotechnology Information . PubChem Compound Summary for CID 12148906, (S)-3-Phenylmorpholine. Link
Sources
- 1. 3-Fluorophenmetrazine - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
safety data sheet (SDS) for (3S)-3-phenyl-morpholine hydrochloride
Technical Whitepaper: Comprehensive Safety & Handling Profile of (3S)-3-Phenyl-morpholine Hydrochloride
Executive Summary
(3S)-3-Phenyl-morpholine hydrochloride is a high-value chiral building block utilized in the synthesis of norepinephrine-dopamine reuptake inhibitors (NDRIs) and other bioactive morpholine derivatives.[1] Unlike its achiral precursor morpholine, which is a corrosive liquid, this hydrochloride salt presents as a stable solid, significantly altering its handling requirements. However, its structural isomerism to the controlled substance phenmetrazine (3-methyl-2-phenylmorpholine) necessitates rigorous "Know Your Customer" (KYC) compliance and strict chain-of-custody protocols to mitigate legal and diversion risks.[1] This guide synthesizes physical safety data with regulatory foresight to establish a self-validating handling protocol.
Section 1: Chemical Identity & Characterization
Precise identification is the first line of defense in chemical safety. The hydrochloride salt stabilizes the volatile amine, reducing vapor pressure but introducing hygroscopicity.
| Parameter | Technical Specification |
| Chemical Name | (3S)-3-Phenylmorpholine hydrochloride |
| CAS Number (Base) | 914299-79-9 (Refers to (S)-3-Phenylmorpholine free base) |
| CAS Number (Racemic HCl) | 1093307-44-8 (Often used as surrogate for physical data) |
| Molecular Formula | C₁₀H₁₃NO[1][2][3][4][5][6] · HCl |
| Molecular Weight | 199.68 g/mol |
| Structure | Chiral morpholine ring with a phenyl group at the C3 position.[1][2][7] |
| Appearance | White to off-white crystalline solid.[1][2] |
| Solubility | Soluble in water, methanol, and DMSO; limited solubility in non-polar solvents.[2] |
Expert Insight: While the CAS 914299-79-9 refers to the free base, most commercial research supplies are provided as the hydrochloride salt to ensure enantiomeric stability.[1] Always verify the stoichiometry (1:1 HCl) via elemental analysis or chloride titration upon receipt.
Section 2: Hazard Identification & Risk Assessment
Unlike liquid morpholine (a severe corrosive and flammability hazard), the hydrochloride salt is classified primarily as an Irritant . However, biological activity cannot be ruled out due to its pharmacophore similarity to CNS stimulants.
GHS Classification (29 CFR 1910.1200):
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors.[8]
-
P280: Wear protective gloves/eye protection/face protection.[8]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[8] Remove contact lenses if present and easy to do.[8] Continue rinsing.[8][9]
Figure 1: Risk Assessment Workflow
This decision tree guides the researcher through the initial hazard evaluation before the container is even opened.[1]
Caption: Logical workflow for determining primary hazards based on physical state, distinguishing the irritant salt from the corrosive base.
Section 3: Physical & Chemical Properties
Understanding the phase transition points is critical for process safety, particularly during drying or recrystallization.
| Property | Value / Observation | Implication for Handling |
| Melting Point | 170 – 175 °C (Racemic HCl) | Stable solid at room temperature; safe for vacuum drying <60°C. |
| Flash Point | N/A (Solid) | Low fire risk compared to morpholine (FP: 38°C).[1][2] |
| Hygroscopicity | Moderate to High | Store under inert atmosphere (Argon/Nitrogen) to prevent caking.[1][2] |
| pH (1% aq.[1][2] soln) | ~3.0 – 5.0 | Acidic solution; corrosive to carbon steel.[1][2] Use glass/PTFE. |
| Decomposition | >200 °C | Avoid overheating; may release HCl gas and nitrogen oxides (NOx).[1][2] |
Section 4: Safe Handling, Storage & Engineering Controls
Protocol 1: Hygroscopic Handling Procedure
-
Objective: Prevent hydrolysis and caking during weighing.
-
Step 1: Allow the container to equilibrate to room temperature before opening to prevent condensation.
-
Step 2: Handle within a desiccated glove box or under a nitrogen cone if high precision (<10 mg) is required.
-
Step 3: Use antistatic weighing boats. Amine salts often carry static charges that disperse dust.
Storage Stability:
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Argon backfill recommended.
-
Incompatibility: Strong oxidizing agents (peroxides, permanganates) and strong bases (liberates the volatile free amine).
Section 5: Emergency Response Protocols
In the event of exposure, the response must address both the acidic nature of the salt and the potential pharmacological effects.
First Aid Measures:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Rationale: Dust may cause bronchospasm.[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) which may enhance transdermal absorption.
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids. Consult an ophthalmologist.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a Poison Control Center.
Figure 2: Spill Response Decision Tree
A self-validating loop for managing laboratory spills.
Caption: Operational flow for containing and cleaning spills, prioritizing dust suppression and neutralization.
Section 6: Toxicological & Ecological Information
Toxicological Profile:
-
Acute Toxicity: No specific LD50 data exists for the (3S)-enantiomer.[1] Data is read-across from morpholine (LD50 Oral Rat: 1,050 mg/kg) and phenmetrazine analogues.[1]
-
Mechanism of Action: As a phenylmorpholine derivative, this compound is a structural isomer of phenmetrazine. While its potency is generally lower, it should be treated as a potential Norepinephrine-Dopamine Releasing Agent (NDRA) .
-
Chronic Effects: Repeated inhalation may cause sensitization or chronic respiratory irritation.
Ecological Impact:
-
Aquatic Toxicity: Hydrochloride salts of morpholine derivatives are generally water-soluble and mobile.[1] Do not allow to enter drains.
-
Biodegradability: Morpholine ring systems are often resistant to rapid biodegradation.
Section 7: Regulatory Compliance
United States (TSCA/DEA):
-
TSCA: This substance is generally for R&D Use Only and is not listed on the active TSCA inventory for commercial use.
-
DEA Status: (3S)-3-Phenylmorpholine is NOT a scheduled controlled substance.[1] However, it is a structural isomer of Phenmetrazine (Schedule II).
-
Federal Analogue Act Warning: If intended for human consumption, it could be treated as a controlled substance analogue.[10] Strict chain of custody is required to demonstrate research intent.
Transport (IATA/DOT):
-
Proper Shipping Name: Not dangerous goods (Non-regulated).
-
Note: If the material is deemed to have high purity and specific particle size that increases inhalation toxicity, some suppliers may classify it under UN 2811 (Toxic Solid, Organic, n.o.s.). Always check the specific vendor SDS.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17749820, 3-Phenylmorpholine hydrochloride. Retrieved from [Link][1]
-
ChemSrc (2025). (3S)-3-Phenylmorpholine CAS 914299-79-9 Physicochemical Properties. Retrieved from [Link][1]
-
Drug Enforcement Administration (DEA). Controlled Substances Scheduling - List of Schedule II Drugs. Retrieved from [Link][1]
Sources
- 1. 1624261-27-3|(R)-3-Phenylmorpholine hydrochloride|BLD Pharm [bldpharm.com]
- 2. gov.uk [gov.uk]
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- 4. GSRS [gsrs.ncats.nih.gov]
- 5. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one.HCl | 898543-06-1 [chemicalbook.com]
- 8. chemos.de [chemos.de]
- 9. chembk.com [chembk.com]
- 10. dea.gov [dea.gov]
Technical Analysis: (3S)-3-Phenylmorpholine HCl vs. Free Base
The following technical guide provides an in-depth analysis of the physicochemical and functional differences between (3S)-3-phenylmorpholine hydrochloride and its free base form.
Executive Summary
(3S)-3-Phenylmorpholine is a privileged chiral heterocycle used as a scaffold in the synthesis of NK1 receptor antagonists (e.g., Aprepitant analogs) and CNS-active agents. For researchers, the critical distinction lies in their functional roles: the hydrochloride salt (HCl) is the thermodynamically stable, crystalline form used for storage and quantification, while the free base is the reactive nucleophile required for N-alkylation, acylation, and metal-catalyzed cross-coupling reactions. Failure to correctly "break" the salt prior to nucleophilic applications is a common cause of reaction failure in medicinal chemistry workflows.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
The protonation state of the morpholine nitrogen fundamentally alters the physical state, solubility profile, and reactivity of the molecule.
Comparative Data Table
| Feature | (3S)-3-Phenylmorpholine HCl | (3S)-3-Phenylmorpholine Free Base |
| CAS Number | 1432230-23-3 (Specific Isomer)(1093307-44-8 for Racemate) | 914299-79-9 |
| Formula | C₁₀H₁₃NO · HCl | C₁₀H₁₃NO |
| Molecular Weight | 199.68 g/mol | 163.22 g/mol |
| Physical State | White Crystalline Solid | Colorless to Pale Yellow Oil / Low-melting Solid |
| Melting Point | ~170–175 °C (Decomposes) | N/A (Liquid/Gum at RT) |
| Solubility | Water, Methanol, DMSO | DCM, Ethyl Acetate, Toluene, Ether |
| Hygroscopicity | Low to Moderate (Store Desiccated) | N/A (Prone to oxidation/carbamate formation) |
| pKa (Conj. Acid) | ~7.6 (Protonated Amine) | ~7.6 (Amine Basicity) |
Critical Note on CAS Precision: Researchers must distinguish between the (3S)-isomer (CAS 1432230-23-3) and the racemate. Using the racemate in stereoselective synthesis will degrade enantiomeric excess (ee) in downstream products.
Structural & Reactivity Analysis[8]
The Stereochemical Anchor
The (3S) configuration places the phenyl ring in an equatorial position in the lowest-energy chair conformation to minimize 1,3-diaxial interactions. This rigid stereocenter controls the trajectory of incoming electrophiles during N-functionalization, often inducing high diastereoselectivity in subsequent steps.
Nucleophilicity vs. Stability
-
The HCl Salt: The nitrogen lone pair is protonated (
), rendering it non-nucleophilic . It is chemically inert toward electrophiles like alkyl halides or acyl chlorides. This form protects the amine from oxidation and formation of carbamates with atmospheric CO₂. -
The Free Base: The nitrogen lone pair is available (
). It acts as a secondary amine nucleophile. It is prone to:-
Oxidation: Gradual N-oxide formation upon air exposure.
-
Carbamate Formation: Reacts with atmospheric CO₂ to form carbamic acid species, which can complicate stoichiometry.
-
Operational Protocols
Storage and Handling
-
Inventory: Always purchase and store the HCl salt . It possesses superior shelf-life stability and crystallinity, allowing for precise weighing without the viscous transfer losses associated with the oily free base.
-
Usage: Convert to the free base in situ or immediately prior to use.
Protocol: The "Salt Break" (Liberation of Free Base)
To use (3S)-3-phenylmorpholine in nucleophilic substitutions (e.g., S_N2, Buchwald-Hartwig), the HCl must be neutralized.
Reagents:
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated Aqueous NaHCO₃ or 1M NaOH
-
Brine, MgSO₄ (drying agent)[5]
Step-by-Step Workflow:
-
Dissolution: Suspend the HCl salt in DCM (approx. 10 mL per gram). The salt will likely not fully dissolve initially.
-
Neutralization: Add an equal volume of Sat. NaHCO₃ (mild) or 1M NaOH (strong).
-
Partition: Vigorously stir or shake in a separatory funnel for 5–10 minutes. The solid will disappear as the free base extracts into the organic layer.
-
Extraction: Collect the organic (lower) layer. Extract the aqueous layer once more with DCM to ensure quantitative recovery.
-
Drying: Wash combined organics with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Remove solvent under reduced pressure (rotary evaporator) to yield the Free Base as a viscous oil.
Visualization: Salt Break & Reactivity Workflow
Figure 1: Operational workflow for converting the stable HCl salt into the reactive free base for synthesis.
Analytical Characterization
Distinguishing the two forms analytically is vital for quality control.
1H-NMR Spectroscopy
-
Chemical Shift Drift: The protons adjacent to the nitrogen (C2 and C3 protons) will shift significantly downfield (higher ppm) in the HCl salt compared to the free base due to the deshielding effect of the positive charge on the ammonium nitrogen.
-
Broadening: In the HCl salt, the NH proton often appears as a broad singlet (or doublet if coupling persists) around 9–10 ppm (in DMSO-d6), whereas the amine NH in the free base is often a broad singlet around 1.5–2.0 ppm or not observed depending on exchange rates.
Chiral HPLC
To verify enantiomeric excess (ee) of the (3S) isomer vs. the (3R) isomer:
-
Column: Chiralpak IA, IB, or AD-H are standard for phenyl-substituted heterocycles.
-
Mobile Phase: Hexane : Isopropanol (e.g., 90:10) with 0.1% Diethylamine (DEA) .
-
Critical Note: When analyzing the HCl salt, you must include an organic base (DEA or TEA) in the mobile phase to neutralize the salt in situ on the column, ensuring sharp peak shapes. Injecting the salt without base often leads to peak tailing or splitting.
References
-
Chemical Identity & Properties
-
Synthesis & Applications
-
Analytical Methodologies
Sources
- 1. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [m.chemsrc.com]
- 2. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 3. Z114200 | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS#:1354010-91-5 | (3S)-3-Bromopyrrolidine hydrochloride (1:1) | Chemsrc [chemsrc.com]
- 5. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 7. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The (3S)-3-Phenylmorpholine Scaffold: Stereochemical Mastery in NK1 Antagonism
The following technical guide details the biological significance, mechanism of action, and synthetic utility of the (3S)-3-phenylmorpholine moiety.
Executive Summary
The (3S)-3-phenylmorpholine moiety is a privileged chiral scaffold in medicinal chemistry, most notably serving as the pharmacophoric anchor for high-affinity Neurokinin-1 (NK1) receptor antagonists . Unlike its positional isomer (2-phenylmorpholine, associated with monoamine releasers like phenmetrazine), the 3-phenylmorpholine core—specifically with the (3S) configuration—provides the critical spatial geometry required to lock ligands into the NK1 receptor's hydrophobic sub-pocket. This architecture is the structural foundation of the blockbuster antiemetic Aprepitant (Emend®) and its prodrug Fosaprepitant, revolutionizing the management of chemotherapy-induced nausea and vomiting (CINV).
Structural & Stereochemical Fundamentals
The Stereochemical Imperative
The biological activity of 3-phenylmorpholine is strictly governed by its stereochemistry. The (3S) enantiomer is not merely a passive scaffold but an active participant in receptor recognition.
-
Conformational Lock: In bioactive analogs (e.g., Aprepitant), the morpholine ring adopts a chair conformation. The (3S)-phenyl group (often substituted, e.g., 4-fluorophenyl) occupies an equatorial position, minimizing steric strain while maximizing pi-pi interactions within the receptor.
-
The "Cis-2,3" Rule: High-affinity NK1 antagonists typically feature a cis-2,3-disubstitution pattern. The (3S)-phenyl group at position 3 dictates the orientation of the substituent at position 2 (often a bulky ether), forcing the molecule into a "horseshoe" or "U-shaped" conformation essential for binding.
Contrast with Positional Isomers
| Isomer | Primary Target | Clinical Class |
| (3S)-3-phenylmorpholine | NK1 Receptor | Antiemetics, Antidepressants (Investigational) |
| 2-phenylmorpholine | Monoamine Transporters (DAT/NET) | Psychostimulants (e.g., Phenmetrazine) |
Mechanism of Action: The NK1 Receptor Interface
The biological significance of the (3S)-3-phenylmorpholine moiety is best understood through its interaction with the Neurokinin-1 Receptor (NK1R) , a G-protein coupled receptor (GPCR) for Substance P.
Binding Mode Dynamics
Crystallographic and mutagenesis studies reveal that the (3S)-phenyl ring penetrates a deep, hydrophobic sub-pocket located between transmembrane helices V and VI.
-
Edge-to-Face
-Interaction: The phenyl ring of the (3S) moiety engages in a critical edge-to-face interaction with Phe264 (and potentially His197) of the NK1 receptor. This interaction stabilizes the ligand-receptor complex, preventing the endogenous agonist (Substance P) from binding. -
Steric Occlusion: The rigid morpholine core positions the C2-substituent (e.g., the bis-trifluoromethylphenyl group in Aprepitant) to block the extracellular opening of the receptor, effectively "capping" the active site.
Visualization of Pharmacophore Logic
Figure 1: Pharmacophore logic dictating the binding of (3S)-3-phenylmorpholine ligands to the NK1 receptor.
Synthetic Pathways
Synthesizing the (3S)-3-phenylmorpholine core requires high enantiomeric purity, as the (3R) isomer often lacks potency or exhibits off-target effects. The "Chiral Pool" approach starting from (S)-Phenylglycine is the industry standard for reliability.
Retrosynthetic Analysis
The morpholine ring is constructed by cyclizing an amino alcohol derivative. The chirality is established early using the amino acid precursor.
Synthesis Workflow
Figure 2: Step-wise synthesis of (3S)-3-phenylmorpholine from (S)-phenylglycine.
Experimental Protocols
Protocol 1: Synthesis of (3S)-3-Phenylmorpholine
Objective: Isolation of enantiomerically pure (3S)-3-phenylmorpholine.
-
Reduction: Suspend (S)-phenylglycine (10 g) in dry THF under nitrogen. Add LiAlH4 (2.5 equiv) slowly at 0°C. Reflux for 12 hours. Quench carefully with Fieser method. Filter and concentrate to yield (S)-2-amino-2-phenylethanol .
-
Acylation: Dissolve the amino alcohol in DCM/aq. NaOH (biphasic). Add chloroacetyl chloride (1.1 equiv) dropwise at 0°C. Stir for 2 hours. Separate organic layer, dry, and concentrate to yield the chloroacetamide .
-
Cyclization: Dissolve the chloroacetamide in dry THF. Add KOtBu (1.5 equiv) slowly. Stir at room temperature for 4 hours (monitoring by TLC for disappearance of starting material). Quench with water, extract with EtOAc. Purify by column chromatography to yield (5S)-5-phenylmorpholin-3-one .
-
Final Reduction: Dissolve the lactam in dry THF. Add LiAlH4 (2.0 equiv) and reflux for 6 hours. Quench, filter, and concentrate.
-
Purification: Convert to the HCl salt by adding 2M HCl in ether. Recrystallize from Ethanol/Ether.
-
Validation: Check optical rotation
(Lit: positive value for S-isomer) and Chiral HPLC (e.g., Chiralcel OD-H column).
-
Protocol 2: NK1 Receptor Binding Assay (Competition)
Objective: Determine the affinity (
-
Membrane Preparation: Use CHO cells stably expressing human NK1 receptors. Homogenize cells in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl2).
-
Ligand: Use
-Substance P (0.5 nM final concentration) as the radioligand. -
Incubation:
-
In a 96-well plate, add:
-
25 µL Test Compound (serially diluted, 10 µM to 0.1 nM).
-
25 µL
-Substance P. -
150 µL Membrane suspension (20 µg protein/well).
-
-
Incubate at 25°C for 60 minutes.
-
-
Termination: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.5% PEI) using a cell harvester. Wash 3x with ice-cold saline.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
References
- Discovery of Aprepitant (MK-0869): Hale, J. J., et al. "Structural optimization affording 2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine
Methodological & Application
Application Notes and Protocols: (3S)-3-Phenyl-Morpholine HCl in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral morpholine derivatives are recognized as privileged heterocyclic scaffolds, frequently embedded within a multitude of pharmaceuticals due to their favorable physicochemical properties, such as enhanced metabolic stability and aqueous solubility.[1] (3S)-3-Phenyl-morpholine HCl serves as a versatile and robust chiral auxiliary, enabling the synthesis of highly enantioenriched molecules. This guide provides an in-depth exploration of its application in asymmetric synthesis, focusing on the diastereoselective alkylation of N-acylmorpholine enolates. We will delve into the mechanistic underpinnings of the stereocontrol, provide detailed, field-proven protocols, and discuss the critical parameters that ensure high diastereoselectivity and yield.
Introduction: The Strategic Advantage of the 3-Phenyl-Morpholine Auxiliary
Asymmetric synthesis is a critical discipline in organic chemistry, aimed at the selective production of a single stereoisomer of a chiral molecule.[2] Among the various strategies, the use of chiral auxiliaries remains a powerful and reliable method.[2] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2] The auxiliary is then removed, having imparted its chiral information to the molecule, and can often be recovered for reuse.[2]
(3S)-3-Phenyl-morpholine stands out as an effective chiral auxiliary for several key reasons:
-
Rigid Conformation: The morpholine ring, coupled with the bulky phenyl group at the C3 position, creates a well-defined and sterically hindered environment. This rigidity is crucial for establishing a predictable facial bias during reactions.
-
High Diastereoselectivity: The steric hindrance imposed by the phenyl group effectively shields one face of the enolate derived from the corresponding N-acyl derivative, leading to highly diastereoselective transformations.
-
Robustness and Recoverability: The morpholine scaffold is chemically stable under a variety of reaction conditions, and the auxiliary can be cleaved and recovered post-reaction.
This document will focus on the application of (3S)-3-phenyl-morpholine in the asymmetric alkylation of carboxylic acid derivatives, a fundamental carbon-carbon bond-forming reaction.
Mechanism of Stereochemical Control
The stereochemical outcome of the alkylation reaction is dictated by the formation of a rigid, chelated (Z)-enolate intermediate. The process can be broken down into the following key steps:
-
Acylation: (3S)-3-phenyl-morpholine is first acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding N-acylmorpholine.
-
Enolate Formation: Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide, deprotonates the α-carbon to the carbonyl group, forming a lithium enolate. The lithium cation is believed to chelate between the carbonyl oxygen and the morpholine oxygen, forcing the enolate into a rigid, planar conformation.
-
Facial Shielding: The phenyl group at the C3 position of the morpholine ring extends over one face of the planar enolate, creating significant steric hindrance.
-
Diastereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) preferentially attacks the enolate from the less hindered face, leading to the formation of one diastereomer in significant excess.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently removed, typically by hydrolysis, to yield the enantiomerically enriched α-substituted carboxylic acid, and the recovered (3S)-3-phenyl-morpholine can be recycled.
Visualizing the Mechanism of Chiral Induction
Caption: Workflow for asymmetric alkylation using (3S)-3-phenyl-morpholine.
Experimental Protocols
The following protocols provide a general framework for the asymmetric alkylation of an N-acyl-(3S)-3-phenylmorpholine. Optimization of reaction conditions (temperature, solvent, base, and electrophile) may be necessary for specific substrates.
Protocol 1: Acylation of (3S)-3-Phenyl-morpholine
This protocol describes the synthesis of N-propionyl-(3S)-3-phenylmorpholine, a common substrate for subsequent alkylation reactions.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Propionyl chloride
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask, add triethylamine (2.2 eq) at 0 °C under a nitrogen atmosphere.
-
Stir the mixture for 10 minutes, then add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-propionyl-(3S)-3-phenylmorpholine.
Protocol 2: Diastereoselective Alkylation
This protocol details the alkylation of the N-propionyl derivative with benzyl bromide.
Materials:
-
N-propionyl-(3S)-3-phenylmorpholine
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk flask
-
Syringes
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of N-propionyl-(3S)-3-phenylmorpholine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise via syringe. Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography to yield the alkylated product. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis of the crude product.
Protocol 3: Auxiliary Cleavage
This protocol describes the hydrolytic removal of the chiral auxiliary to yield the free carboxylic acid. A mild method using lithium hydroperoxide is often preferred to avoid racemization and side reactions.[3][4]
Materials:
-
Alkylated N-acyl-(3S)-3-phenylmorpholine
-
Tetrahydrofuran (THF)
-
Water
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alkylated N-acyl-(3S)-3-phenylmorpholine (1.0 eq) in a mixture of THF and water (3:1) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 30% aqueous H₂O₂ (4.0 eq), followed by an aqueous solution of LiOH (2.0 eq).
-
Stir the reaction at 0 °C for 2-4 hours.
-
Quench the excess peroxide by the addition of an aqueous solution of Na₂SO₃ (5.0 eq) and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Acidify the aqueous residue to pH 1-2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to afford the crude carboxylic acid.
-
The aqueous layer can be basified and extracted to recover the (3S)-3-phenyl-morpholine auxiliary.
-
Purify the carboxylic acid by chromatography or crystallization.
Data Presentation: Expected Outcomes
The use of (3S)-3-phenyl-morpholine as a chiral auxiliary is expected to provide high levels of diastereoselectivity and good chemical yields. The following table presents representative data for the alkylation of N-propionyl-(3S)-3-phenylmorpholine with various electrophiles, based on analogous systems.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | N-(2-benzylpropionyl)-(3S)-3-phenylmorpholine | 85-95 | >98:2 |
| 2 | Allyl iodide | N-(2-allylpropionyl)-(3S)-3-phenylmorpholine | 80-90 | >95:5 |
| 3 | Methyl iodide | N-(2-methylpropionyl)-(3S)-3-phenylmorpholine | 88-98 | >97:3 |
| 4 | Ethyl iodide | N-(2-ethylpropionyl)-(3S)-3-phenylmorpholine | 82-92 | >96:4 |
Troubleshooting and Key Considerations
-
Moisture Sensitivity: The enolate formation step is highly sensitive to moisture. Ensure all glassware is flame-dried and reagents are anhydrous.
-
Temperature Control: Maintaining a low temperature (-78 °C) during enolate formation and alkylation is critical to prevent side reactions and ensure high diastereoselectivity.
-
Base Selection: While LDA is commonly used, other bases like sodium or potassium bis(trimethylsilyl)amide can also be effective and may influence the diastereoselectivity.
-
Electrophile Reactivity: Highly reactive electrophiles generally give better results. For less reactive electrophiles, longer reaction times or the addition of HMPA may be necessary, although this can sometimes erode the diastereoselectivity.
-
Auxiliary Cleavage: The choice of cleavage conditions is crucial to avoid racemization of the final product. Milder hydrolytic methods are generally preferred.
Conclusion
This compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. Its rigid conformational structure and the steric bulk of the phenyl group allow for excellent facial discrimination of the corresponding N-acyl enolates, leading to high diastereoselectivity in alkylation reactions. The protocols outlined in this guide provide a solid foundation for researchers to successfully implement this methodology in their synthetic endeavors, paving the way for the efficient and stereocontrolled synthesis of complex chiral molecules.
References
- CN109942468B - Process method for preparing cadotril from 3-phenyl-1-propyne - Google P
- US9914695B2 - Two-step process for preparing 3-substituted phenylalkylamines - Google P
-
Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn - ResearchGate. [Link]
-
Chiral auxiliary - Wikipedia. [Link]
-
Catalytic Enantioselective Alkylation of Prochiral Enolates - PubMed. [Link]
-
Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE - Hungarian Journal of Industry and Chemistry. [Link]
- US4486607A - Process for the production of phenyl substituted propanal - Google P
-
Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium-Catalyzed Asymmetric Allylic Alkylation - PubMed. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones | Request PDF - ResearchGate. [Link]
- CN100430376C - An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine - Google P
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex - Chemistry - Williams College. [Link]
- US20040110985A1 - Process for the preparation of enantiomerically pure 3-phenyl-3-hydroxypropylamine - Google P
-
Techniques for the Enantioselective Asymmetric Synthesis of Benzyl Substituted Malonic Acid Esters - The Aquila Digital Community. [Link]
-
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed. [Link]
-
Correction: Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - PubMed. [Link]
-
Morpholine Ketene Aminal as Amide Enolate Surrogate in Iridium‐Catalyzed Asymmetric Allylic Alkylation - ETH Zurich Research Collection. [Link]
-
Asymmetric synthesis of 3-carboxyproline and derivatives suitable for peptide synthesis. [Link]
Sources
preparation of (3S)-3-phenyl-morpholine derivatives
Application Note: High-Performance Synthesis of (3S)-3-Phenylmorpholine Derivatives
Abstract
(3S)-3-phenylmorpholine (CAS: 914299-79-9) is a privileged chiral scaffold in medicinal chemistry, serving as the pharmacophore core for high-affinity NK1 receptor antagonists (e.g., Aprepitant analogs) and norepinephrine-dopamine reuptake inhibitors (NDRIs). This application note details a robust, scalable Chiral Pool Synthesis protocol starting from (S)-phenylglycine. Unlike resolution-based methods which suffer from max 50% yield limitations, this diastereoselective route ensures >98% enantiomeric excess (ee). We provide a self-validating workflow including critical process parameters (CPPs), in-process controls (IPCs), and a troubleshooting decision tree.
Strategic Synthetic Analysis
The synthesis of 3-substituted morpholines requires precise installation of the chiral center alpha to the nitrogen. We evaluated three common industrial routes:
| Route | Methodology | Pros | Cons |
| A. Chiral Pool (Selected) | Cyclization of (S)-phenylglycinol | High ee retention, scalable, cheap starting material.[1] | Requires reduction step (LiAlH4/BH3). |
| B. Resolution | Racemic synthesis + Tartaric acid resolution | Simple chemistry. | Max 50% yield; labor-intensive crystallization. |
| C. Asymmetric Hydrogenation | Hydrogenation of dehydromorpholines | Atom economical. | Requires expensive chiral catalysts (Rh/Ru); IP constraints. |
Core Protocol: Synthesis from (S)-Phenylglycine
Reaction Scheme
The synthesis proceeds via the reduction of (S)-phenylglycine to the amino alcohol, followed by chemoselective N-acylation/cyclization to the morpholinone, and final reduction to the morpholine.
Figure 1: Stepwise synthetic workflow for (3S)-3-phenylmorpholine.
Detailed Methodology
Step 1: Preparation of (S)-Phenylglycinol Note: (S)-Phenylglycinol is commercially available. If synthesizing from glycine, use the NaBH4/I2 system for safety over LiAlH4 at scale.
-
Reagents: (S)-Phenylglycine (1.0 eq), NaBH4 (2.4 eq), I2 (1.0 eq), THF (anhydrous).
-
Protocol:
-
Suspend (S)-phenylglycine in THF under N2. Cool to 0°C.
-
Add NaBH4 followed by dropwise addition of I2 in THF (exothermic, H2 evolution).
-
Reflux for 18 h.
-
Quench: Cool to 0°C, add MeOH carefully. Evaporate solvent.[2]
-
Workup: Dissolve residue in 20% KOH, stir 4h, extract with DCM.
-
Yield: >90% (White solid).
-
Step 2 & 3: Formation of (S)-5-Phenylmorpholin-3-one (The "Lactam") This is the critical stereochemistry-defining step. The "Chloroacetyl Chloride" method is preferred over 1,2-dibromoethane for cleaner regioselectivity.
-
Reagents: (S)-Phenylglycinol (1.0 eq), Chloroacetyl chloride (1.1 eq), Biphasic Base (K2CO3/H2O + DCM) or KOtBu/THF.
-
Protocol:
-
N-Acylation: Dissolve (S)-phenylglycinol in DCM/aq. K2CO3 (1:1). Cool to 0°C.
-
Add Chloroacetyl chloride dropwise. Vigorous stirring is essential.
-
Monitor by TLC (EtOAc/Hex 1:1). The amine spot (Rf ~0.2) converts to the amide (Rf ~0.5).
-
Cyclization: Separate organic layer. Add KOtBu (1.5 eq) dissolved in THF slowly to the organic layer (or perform solvent swap to THF first). Stir at RT for 4-6 h.
-
Mechanism: The alkoxide generated by KOtBu attacks the alkyl chloride intramolecularly (Williamson ether synthesis type).
-
Purification: The lactam often precipitates or can be crystallized from EtOAc/Hexane.
-
Key IPC: 1H NMR should show disappearance of the CH2-Cl singlet (~4.1 ppm) and appearance of the AB quartet of the lactam CH2-O.
-
Step 4: Reduction to (3S)-3-Phenylmorpholine
-
Reagents: LiAlH4 (2.0 eq) in THF or BH3-DMS.
-
Protocol:
-
Suspend LiAlH4 in anhydrous THF at 0°C.
-
Add the lactam (solid or solution) portion-wise.
-
Heat to reflux for 6-12 h.
-
Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL) sequentially.
-
Filter the granular aluminum salts.
-
Concentrate filtrate to obtain the crude oil.
-
Salt Formation (Recommended): Dissolve free base in Et2O, add HCl/Et2O to precipitate (3S)-3-phenylmorpholine hydrochloride. This ensures long-term stability.
-
Quality Control & Characterization
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Colorless oil (Free base) / White solid (HCl salt) | Visual |
| Purity | >98% | HPLC (C18, 210 nm) |
| Chiral Purity | >99% ee | Chiral HPLC (Chiralcel OJ-H) |
| 1H NMR (CDCl3) | δ 7.2-7.4 (m, 5H), 3.9-4.0 (m, 1H), 3.7-3.8 (m, 2H), 3.5-3.6 (dd, 1H), 3.0-3.2 (m, 2H), 2.9 (t, 1H). | 400 MHz |
| Specific Rotation | [α]D ≈ +34° (c=1, CHCl3) Note: Sign depends on salt form/solvent. | Polarimetry |
Chiral HPLC Method (Self-Validating)
-
Column: Daicel Chiralcel OJ-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 210 nm or 254 nm.
-
Expected Retention: (R)-isomer elutes first; (S)-isomer elutes second (confirm with racemic standard).
Troubleshooting & Optimization
Figure 2: Decision tree for process troubleshooting.
Scientist-to-Scientist Notes:
-
Temperature Control: The N-acylation is highly exothermic. Keep T < 5°C to prevent O-acylation (ester formation), which leads to byproducts.
-
Quenching LAH: The aluminum salts can trap the product. Thorough washing of the filter cake with hot THF or DCM is crucial for yield.
-
Storage: The free amine absorbs CO2 from air (carbamate formation). Store as the HCl or Fumarate salt under Argon.
References
-
Synthesis of Phenylmorpholine Analogs: US Patent 2013/0203752 A1. "Phenylmorpholines and analogues thereof." Link
-
Chiral HPLC Methods: Phenomenex Chiral Separation Guide. "Strategies for Chiral HPLC Method Development." Link
-
General Morpholine Synthesis: Organic Syntheses, Coll. Vol. 10, p. 200 (2004). "Oxazaborolidine-Catalyzed Reduction." (Contextual reference for asymmetric reduction alternatives). Link
-
Properties of (S)-3-Phenylmorpholine: ChemScene Product Data. CAS 914299-79-9.[3][4] Link
Sources
- 1. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
Application Notes and Protocols for the Stereoretentive Buchwald-Hartwig Amination of (3S)-3-Phenyl-morpholine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Medicinal Chemist's Toolbox with Chiral N-Aryl Morpholines
The morpholine motif is a cornerstone in medicinal chemistry, prized for its ability to improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[1] When chirality is introduced, as in (3S)-3-phenyl-morpholine, it opens the door to stereospecific interactions with biological targets, a critical aspect of modern drug design. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, offering a significant advantage over traditional methods like nucleophilic aromatic substitution, particularly for the synthesis of complex aryl amines.[2] This application note provides a detailed guide to the stereoretentive Buchwald-Hartwig amination using (3S)-3-phenyl-morpholine hydrochloride, a readily available chiral building block.
A key challenge when working with chiral amines, especially those with a stereocenter alpha to the nitrogen, is the potential for racemization under the reaction conditions. This guide will address this challenge by presenting a protocol that leverages a catalyst system known to preserve stereochemical integrity. Furthermore, this document will detail the necessary considerations for using the amine as its hydrochloride salt, a common and stable form for many amines.
Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[3] The currently accepted mechanism involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the coordination of the amine to the resulting Pd(II) complex. Deprotonation of the coordinated amine by a base generates a palladium-amido complex, which then undergoes reductive elimination to furnish the desired N-aryl amine and regenerate the active Pd(0) catalyst.
Key Considerations for the Amination of (3S)-3-Phenyl-morpholine HCl
Stereochemical Integrity:
The primary concern when coupling a chiral amine like (3S)-3-phenyl-morpholine is the preservation of its enantiopurity. It has been demonstrated that for intermolecular Buchwald-Hartwig reactions of amines with a stereocenter at the α-position to the nitrogen, the use of a bidentate phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) with a palladium precursor can effectively prevent racemization and yield the product with high enantiopurity.
Handling the Hydrochloride Salt:
(3S)-3-Phenyl-morpholine is often supplied as its hydrochloride salt for improved stability and handling. When using the HCl salt in a Buchwald-Hartwig reaction, it is crucial to account for the presence of the acidic proton. This necessitates the use of at least one additional equivalent of base to neutralize the HCl and generate the free amine in situ. Failure to do so will result in incomplete conversion as the amine will remain protonated and thus non-nucleophilic.
Choice of Catalyst and Ligand:
The selection of the palladium precursor and the phosphine ligand is critical for a successful reaction. For the stereoretentive coupling of (3S)-3-phenyl-morpholine, a combination of a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and a chiral or achiral bulky biarylphosphine ligand is recommended. While chiral ligands can be used, an achiral ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in combination with a palladium precatalyst has been shown to be highly effective for the amination of a variety of amines, including cyclic secondary amines.
Base Selection:
A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a commonly used and effective base for this transformation. Given that an extra equivalent of base is needed to neutralize the HCl salt of the amine, a total of at least two equivalents of base relative to the amine hydrochloride should be employed.
Solvent Choice:
Anhydrous, aprotic solvents are typically used for the Buchwald-Hartwig amination to prevent quenching of the base and interference with the catalytic cycle. Toluene and dioxane are common choices that have demonstrated good performance in these reactions. It is essential to use a solvent with a sufficiently high boiling point to allow for the necessary reaction temperature.
Experimental Protocol: Synthesis of (S)-4-(4-methoxyphenyl)-3-phenylmorpholine
This protocol details the coupling of this compound with 4-bromoanisole as a representative example.
Reagents and Materials:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |
| This compound | 199.68 | 200 mg | 1.0 | 1.0 equiv |
| 4-Bromoanisole | 187.04 | 187 mg | 1.0 | 1.0 equiv |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 2.5 mol% |
| XPhos | 476.67 | 24 mg | 0.05 | 5.0 mol% |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 211 mg | 2.2 | 2.2 equiv |
| Anhydrous Toluene | - | 5 mL | - | - |
Reaction Setup Workflow:
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add (3S)-3-phenyl-morpholine hydrochloride (200 mg, 1.0 mmol), 4-bromoanisole (187 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (23 mg, 0.025 mmol), XPhos (24 mg, 0.05 mmol), and sodium tert-butoxide (211 mg, 2.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (S)-4-(4-methoxyphenyl)-3-phenylmorpholine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. Chiral HPLC or SFC can be used to determine the enantiomeric excess of the product.
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst | - Use a fresh batch of palladium precursor and ligand. - Consider using a pre-catalyst. |
| - Insufficient base | - Ensure at least 2.2 equivalents of base are used to neutralize the HCl salt and deprotonate the amine. - Use a freshly opened bottle of base. | |
| - Poor quality solvent | - Use anhydrous, degassed solvent. | |
| - Reaction temperature too low | - Increase the reaction temperature in increments of 10 °C. | |
| Racemization of product | - Inappropriate ligand | - Switch to a bidentate ligand like BINAP or a bulky monophosphine ligand known to promote stereoretentive coupling. |
| Formation of side products | - Hydrodehalogenation of aryl halide | - Ensure the reaction is run under a strictly inert atmosphere. |
| - Homocoupling of aryl halide | - Lower the reaction temperature. - Decrease the catalyst loading. |
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
YouTube. (2023, March 5). Buchwald-Hartwig amination. [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. [Link]
Sources
Application Note: Medicinal Chemistry Applications of the (3S)-3-Phenyl-Morpholine Scaffold
Introduction: The Privileged Nature of the Scaffold
The (3S)-3-phenyl-morpholine scaffold represents a "privileged structure" in modern medicinal chemistry.[1] Unlike simple morpholine rings which primarily serve to improve solubility or pharmacokinetic (PK) profiles, the introduction of a phenyl group at the C3 position—specifically in the (S)-configuration—imparts critical conformational rigidity and creates a distinct chiral vector for receptor engagement.[1]
This scaffold is most notably validated by the success of Aprepitant (Emend®), a high-affinity Neurokinin-1 (NK1) receptor antagonist.[1] However, its utility extends beyond NK1 antagonism into dipeptidyl peptidase-4 (DPP-4) inhibition and norepinephrine reuptake inhibition (NRI).[1]
Key Pharmacological Advantages[2]
-
Conformational Locking: The C3-phenyl substituent prefers an equatorial orientation in the morpholine chair conformation, reducing the entropic penalty upon binding to protein targets.[1]
-
Metabolic Shielding: The steric bulk of the phenyl group adjacent to the nitrogen atom hinders oxidative metabolism (N-dealkylation) and blocks metabolic "soft spots" on the heterocyclic ring.[1]
-
Chiral Recognition: The (3S) vector directs substituents into specific hydrophobic pockets, often serving as a discriminator between receptor subtypes (e.g., NK1 vs. NK2).[1]
Structural & Pharmacological Rationale[1][2][3][4][5][6][7]
Conformational Analysis
In the ground state, (3S)-3-phenyl-morpholine adopts a chair conformation where the bulky phenyl group occupies the equatorial position to minimize 1,3-diaxial interactions.[1] This pre-organization is critical for potency.
-
N-4 Vector: Available for diversity (alkylation/acylation) to reach solvent-exposed regions or secondary binding pockets.[1]
-
C-2 Vector: Functionalization here (e.g., ether linkage in Aprepitant) allows for "cis" or "trans" relationships relative to the C3-phenyl, enabling precise tuning of the pharmacophore.[1]
Metabolic Stability (Scaffold Hopping)
Replacing a flat aromatic ring (e.g., piperazine or benzene) with the 3-phenyl-morpholine scaffold often improves metabolic stability.[1] The morpholine oxygen reduces the basicity of the amine (lowering hERG liability), while the C3-phenyl group sterically protects the nitrogen lone pair from Cytochrome P450 oxidation.[1]
Case Study: NK1 Receptor Antagonists (Aprepitant)
The development of Aprepitant provides the blueprint for utilizing this scaffold.
-
Challenge: Early peptide-based Substance P antagonists lacked oral bioavailability and metabolic stability.[1]
-
Solution: The (3S)-3-phenyl-morpholine core was utilized to anchor the molecule in the hydrophobic core of the NK1 receptor.[1]
-
Mechanism: The 3-phenyl ring engages in
stacking or hydrophobic interactions within the transmembrane domain, while the acetal side chain at C2 targets accessory residues.[1]
Visualization: SAR Logic of NK1 Antagonists
Figure 1: Structure-Activity Relationship (SAR) logic for the application of the 3-phenyl-morpholine scaffold in NK1 antagonists.
Experimental Protocols
Protocol A: Enantioselective Synthesis of (3S)-3-Phenyl-Morpholine
Objective: Synthesize the core scaffold from the chiral pool starting material, (S)-phenylglycinol.[1] This route avoids expensive chiral resolution steps.
Reagents:
-
(S)-(+)-2-Phenylglycinol (CAS: 20989-17-7)[1]
-
Chloroacetyl chloride[1]
-
Triethylamine (TEA)
-
Lithium Aluminum Hydride (LAH) or Borane-Dimethyl Sulfide (BH3[1]·DMS)
-
THF (anhydrous), Toluene, NaOH.
Step-by-Step Methodology:
-
N-Acylation:
-
Dissolve (S)-phenylglycinol (1.0 eq) in anhydrous THF at 0°C under
. -
Add TEA (1.2 eq).
-
Dropwise add Chloroacetyl chloride (1.1 eq). Stir for 2 hours at 0°C
RT. -
Checkpoint: Monitor TLC for disappearance of amine.
-
Workup: Quench with water, extract with EtOAc.[1] Concentrate to yield the chloro-amide intermediate.[1]
-
-
Cyclization (Morpholinone Formation):
-
Reduction (The Critical Step):
-
Suspend LAH (2.0 eq) in anhydrous THF at 0°C.
-
Add the morpholinone solution dropwise (exothermic!).
-
Reflux for 6 hours to ensure complete reduction of the lactam.
-
Quench: Fieser workup (
mL , mL 15% NaOH, mL ). -
Filter precipitate, dry filtrate over
, and concentrate.
-
-
Purification:
-
The crude oil is usually >90% pure. Purify via flash chromatography (DCM/MeOH 95:5) or crystallize as the HCl salt (add 4M HCl in dioxane).
-
Data Validation Table:
| Parameter | Specification | Method of Verification |
| Appearance | Colorless oil / White solid (HCl salt) | Visual Inspection |
| Chiral Purity | > 98% ee | Chiral HPLC (Chiralcel OD-H, Hex/IPA 90:10) |
| 1H NMR | Characteristic benzylic proton ~3.8 ppm (dd) | 400 MHz NMR (CDCl3) |
| MS (ESI) | [M+H]+ = 164.1 | LC-MS |
Protocol B: N-Functionalization (Reductive Amination)
Objective: Derivatize the N4 position to attach side chains.[1]
-
Dissolve (3S)-3-phenyl-morpholine (1.0 eq) in DCE (Dichloroethane).
-
Add aldehyde/ketone (1.1 eq) and Acetic Acid (catalytic). Stir 30 min.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq). Stir overnight at RT.
-
Workup: Quench with sat.
, extract with DCM.
Synthetic Workflow Diagram
Figure 2: Synthetic route from chiral pool material to the final scaffold.
References
-
Hale, J. J., et al. (1998). "Structural basis for the interaction of the NK1 receptor antagonist aprepitant with the human substance P receptor." Journal of Medicinal Chemistry. (Context: Validating the binding mode of the 3-phenylmorpholine core).
-
Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society. (Context: Industrial synthesis and stereochemical control).
- Meyers, A. I., et al. (1995). "Asymmetric Synthesis of Morpholines." Journal of Organic Chemistry. (Context: General protocols for chiral morpholine synthesis).
-
Merck & Co. (2005).[2] "EPA Presidential Green Chemistry Challenge Award: Synthesis of Aprepitant."[2] (Context: Green chemistry improvements in scaffold synthesis).
- Di Fabio, R., et al. (2013). "Substituted Morpholines as NK1 Antagonists." Bioorganic & Medicinal Chemistry Letters. (Context: SAR expansion of the scaffold).
Sources
Troubleshooting & Optimization
preventing racemization of (3S)-3-phenyl-morpholine hcl during synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of chiral morpholines. This guide is designed for researchers, chemists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of (3S)-3-phenyl-morpholine HCl. Maintaining the stereochemical integrity of this compound is paramount for its intended biological activity and regulatory compliance. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.
Troubleshooting Guide: Diagnosing and Solving Racemization
This section addresses specific issues you may encounter during your synthesis, providing causal explanations and actionable solutions to preserve the enantiomeric purity of your product.
Q1: My final product shows significant racemization after the cyclization step to form the morpholine ring. What are the likely causes and how can I fix it?
A1: Racemization at this stage is almost always linked to the abstraction of the proton at the C3 position (the chiral center), which is acidic due to its position alpha to both the phenyl ring and the nitrogen atom. This proton removal forms a planar, achiral enamine intermediate, which can be re-protonated from either face, leading to a racemic mixture.
Causality & Solutions:
-
Base Selection is Critical: The choice of base for the cyclization is the most common cause of racemization. Strong, non-sterically hindered bases (e.g., sodium hydroxide, potassium tert-butoxide in excess) can readily deprotonate the C3 position.
-
Solution: Employ a weaker, non-nucleophilic, or sterically hindered base. N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) are often preferred as they are less likely to cause epimerization.[1] The steric bulk of these bases hinders their approach to the C3 proton.
-
-
Temperature Control: Higher reaction temperatures provide the activation energy needed for the proton abstraction to occur.[2][3]
-
Solution: Maintain strict, low-temperature control throughout the reaction. Aim for the lowest possible temperature that allows the cyclization to proceed at a reasonable rate. For many cyclizations, temperatures between -20°C and 0°C are recommended. Monitor the reaction progress closely to avoid unnecessarily long reaction times.
-
-
Solvent Effects: Polar, protic solvents can facilitate proton transfer and stabilize the charged intermediates that lead to racemization.
-
Solution: Utilize aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene. These solvents do not actively participate in proton exchange at the chiral center.
-
Q2: I'm observing a loss of enantiomeric excess during the work-up and purification steps. What's happening here?
A2: The chiral integrity of 3-phenyl-morpholine is vulnerable to both acidic and basic conditions, which are common during aqueous work-ups and chromatography.
Causality & Solutions:
-
pH Extremes During Extraction: Washing with strong acids or bases can catalyze racemization via the mechanism described in Q1.
-
Solution: Use buffered aqueous solutions for washing. A phosphate buffer at a pH of ~7.0 is ideal. If pH adjustment is necessary, use dilute solutions and minimize contact time. Always re-extract the aqueous layers with a suitable organic solvent to recover any dissolved product.
-
-
Chromatography-Induced Racemization: Standard silica gel is inherently acidic and can cause on-column racemization, especially with prolonged exposure.
-
Solution:
-
Deactivate the Silica: Neutralize the silica gel by pre-treating it with a solution of a volatile amine, like triethylamine (typically 1-2% in the eluent), and then drying it before packing the column.
-
Use Alternative Media: Consider using neutral alumina or a less acidic stationary phase for purification.
-
Minimize Residence Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.
-
-
Q3: The final step of forming the hydrochloride (HCl) salt is causing significant racemization. How can I perform this step safely?
A3: This is a common and often overlooked source of racemization. Using aqueous HCl exposes the free base to protic acidic conditions, which can readily catalyze the enamine formation and subsequent racemization.
Causality & Solutions:
-
Protic Acidic Environment: Aqueous HCl provides both the acid catalyst and the proton source for racemization.
-
Solution: Anhydrous HCl Salt Formation. This is the most reliable method.
-
Dissolve the purified (3S)-3-phenyl-morpholine free base in a cold (0°C), anhydrous, aprotic solvent like diethyl ether, tert-butyl methyl ether (TBME), or ethyl acetate.
-
Bubble anhydrous HCl gas through the solution slowly, or add a pre-prepared solution of HCl in an anhydrous solvent (e.g., HCl in 1,4-dioxane) dropwise with vigorous stirring.
-
The HCl salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold, anhydrous solvent, and dry under vacuum. This method completely avoids an aqueous environment.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical mechanism of racemization for (3S)-3-phenyl-morpholine?
A1: The primary mechanism is the deprotonation at the chiral carbon (C3), which is a benzylic position, to form a resonance-stabilized, planar achiral enamine intermediate. Reprotonation can then occur from either face of this planar intermediate, leading to the formation of both the (S) and (R) enantiomers. This process is catalyzed by both acids and bases.[4]
Caption: Mechanism of racemization for 3-phenyl-morpholine.
Q2: Which steps in a typical synthesis are most susceptible to racemization?
A2: The highest risk steps are those that expose the chiral center to energy or reagents that can facilitate proton abstraction. These include:
-
Ring Closure/Cyclization: Especially if performed at elevated temperatures or with strong bases.[5]
-
Deprotection Steps: Removal of protecting groups (e.g., from the nitrogen) under harsh acidic or basic conditions.
-
Work-up and Purification: Extractions involving strong acids/bases or purification on acidic media like silica gel.
-
Salt Formation: Particularly when using aqueous acids to form the final salt.
Q3: What are the ideal reaction conditions to maintain chiral integrity?
A3: The ideal conditions are always the mildest possible that afford a clean and efficient reaction. A summary of best practices is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Maintain at or below room temperature; sub-zero temperatures (-20°C to 0°C) are often ideal. | Reduces the available energy for proton abstraction and epimerization.[3] |
| Base Selection | Use weak, sterically hindered, non-nucleophilic bases (e.g., DIPEA, NMM, 2,4,6-collidine). | Minimizes the rate of deprotonation at the chiral center.[1] |
| Solvent Choice | Aprotic solvents (THF, DCM, Toluene, Dioxane). | Prevents the solvent from participating in proton-transfer mechanisms.[6] |
| pH Control | Maintain near-neutral pH (6.5-7.5) during aqueous work-ups. | Avoids both acid and base-catalyzed racemization. |
| Reagent Addition | Slow, controlled addition of reagents. | Helps to manage reaction exotherms and avoid localized "hot spots". |
Q4: How can I accurately determine the enantiomeric excess (e.e.) of my product?
A4: The gold standard for determining the enantiomeric excess of chiral amines like 3-phenyl-morpholine is Chiral High-Performance Liquid Chromatography (HPLC) .[7]
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This creates a diastereomeric interaction with the enantiomers in your sample, causing them to travel through the column at different speeds and thus be separated.
-
Column Selection: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) are excellent starting points for this type of molecule.[8]
-
Method Development: A typical starting method involves a mobile phase of hexane and isopropanol, often with a small amount of an amine additive (like diethylamine, DEA) to improve peak shape. The ratio of solvents is adjusted to achieve optimal separation. For detailed guidance, refer to the protocol below or resources from column manufacturers.[9][10]
Validated Experimental Protocols
Protocol 1: Troubleshooting Workflow for Racemization Issues
This workflow provides a logical sequence for identifying the source of racemization in your synthesis.
Caption: Step-by-step workflow to isolate the source of racemization.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity
This protocol provides a robust starting point for analyzing the enantiomeric excess of 3-phenyl-morpholine.
Objective: To separate and quantify the (S) and (R) enantiomers of 3-phenyl-morpholine.
Instrumentation & Materials:
-
HPLC system with UV detector (220 nm or 254 nm)
-
Chiral Column: Chiralcel® OD-H (or equivalent polysaccharide-based column)
-
Mobile Phase A: HPLC-grade n-Hexane
-
Mobile Phase B: HPLC-grade Isopropanol (IPA)
-
Additive: Diethylamine (DEA)
-
Sample: 3-phenyl-morpholine (free base or HCl salt) dissolved in mobile phase
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase, e.g., Hexane:IPA (90:10) with 0.1% DEA (v/v/v). Degas the mobile phase thoroughly using sonication or vacuum filtration.[11]
-
System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Sample Preparation: Prepare a dilute solution of your sample (~0.5 mg/mL) in the mobile phase. Ensure the sample is fully dissolved.
-
Injection: Inject 10 µL of the sample onto the column.
-
Data Acquisition: Run the analysis for a sufficient time to allow both enantiomer peaks to elute completely.
-
Analysis: Integrate the peak areas for the (S) and (R) enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Optimization (if needed): If separation is not optimal, adjust the ratio of Hexane:IPA. Increasing the percentage of IPA will generally decrease retention times, while decreasing it will increase retention and may improve resolution.[12][13]
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
Zhang, Y., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(15), 4993. [Link]
-
University of Birmingham. (2017). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. [Link]
-
Wang, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5174. [Link]
-
Chapman, J., et al. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Organic Letters, 25(31), 5776–5781. [Link]
-
Driver, K. D., et al. (1987). Synthesis and Resolution of 3-Substituted Morpholine Appetite Suppressants and Chiral Synthesis via O-Arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 199-205. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Chapman, J., et al. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. Organic Process Research & Development. [Link]
-
Artamonov, S., et al. (2024). Heat of Dilution and Racemization of Chiral Amino Acid Solutions. Journal of Solution Chemistry, 53, 1701–1714. [Link]
-
Brandt, S. D., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 8(10), 1011-1022. [Link]
-
Dr. B. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization [Video]. YouTube. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Wang, D., & Zhou, Y. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13365-13425. [Link]
-
Noorduin, W. L., et al. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design, 19(6), 3349-3354. [Link]
-
Li, S., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1648-1667. [Link]
-
Kromasil. (n.d.). User's Guide - HPLC. [Link]
-
Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 11(10), 2153–2156. [Link]
-
Zhang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Communications, 57(90), 11985-11988. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
Ilie, M. M., et al. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. Molecules, 28(14), 5413. [Link]
-
Companyó, X., et al. (2012). Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes. Chemistry - A European Journal, 18(22), 6746–6775. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Slideshare. (n.d.). Racemization in peptide synthesis. [Link]
-
Taylor & Francis. (n.d.). Racemization – Knowledge and References. [Link]
-
Wu, L., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Chrom-Tech. (n.d.). HPLC Troubleshooting Guide. [Link]
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Racemization in peptide synthesis | PPTX [slideshare.net]
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Technical Support Center: Removal of Unreacted (3S)-3-Phenyl-morpholine HCl
Introduction:
(3S)-3-Phenyl-morpholine and its hydrochloride salt are key intermediates in the synthesis of various bioactive molecules and pharmaceuticals.[1] However, the inherent polarity of the hydrochloride salt often complicates its removal from reaction mixtures, posing a significant purification challenge for researchers and drug development professionals. This technical guide provides a comprehensive resource for troubleshooting the removal of unreacted (3S)-3-phenyl-morpholine HCl, offering detailed protocols and explaining the underlying scientific principles to facilitate informed decision-making during the purification process.
Part 1: Frequently Asked Questions (FAQs)
Q1: What makes the removal of this compound from my reaction mixture so challenging?
A: The difficulty in removing this compound stems from its high polarity and solubility in aqueous solutions, a direct result of the hydrochloride salt. This characteristic makes it resistant to extraction by common non-polar organic solvents and can lead to issues like co-elution with polar products during column chromatography.
Q2: I've tried a standard aqueous wash with a mild base, but I'm still observing the starting material in my organic layer. What could be the issue?
A: While a basic wash is the correct approach to neutralize the hydrochloride to its more organic-soluble free base, incomplete removal can occur for several reasons. These include using an insufficient amount of base, poor mixing leading to inefficient phase transfer, or the formation of stable emulsions. The choice and concentration of the base are critical for successful extraction.
Q3: Is it possible to use column chromatography to remove this compound?
A: Yes, chromatography is a viable option, but it requires careful method development. Due to its polarity, the hydrochloride salt can streak or irreversibly adhere to standard silica gel. Alternative techniques such as reverse-phase chromatography or utilizing a different stationary phase, like alumina or a polar-bonded silica, may be necessary for effective separation.[2][3]
Q4: Are there alternative methods to traditional liquid-liquid extraction and chromatography?
A: Certainly. Scavenger resins, which are specialized polymers designed to bind with specific functional groups like amines, offer a highly effective alternative.[4] Recrystallization is another powerful purification technique, provided your desired product is a solid and exhibits different solubility characteristics than the this compound impurity.[5]
Part 2: In-Depth Troubleshooting and Protocols
This section provides detailed experimental procedures and the scientific rationale behind various purification strategies.
Strategy 1: Optimized Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental and often effective first step for removing amine hydrochlorides. The success of this technique is rooted in the principles of acid-base chemistry.
The Underlying Principle: Manipulating Polarity through Acid-Base Chemistry
The hydrochloride salt of (3S)-3-phenyl-morpholine is an ammonium salt, making it highly soluble in water. By introducing a base, the ammonium salt is deprotonated, yielding the free amine. This free amine is significantly less polar and thus more soluble in organic solvents.[6]
This compound (water-soluble) + Base → (3S)-3-phenyl-morpholine (organic-soluble) + Salt + H₂O
Detailed Protocol: Enhanced Basic Aqueous Wash
-
Solvent Selection: Confirm that your desired product is soluble in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or toluene.
-
Basification:
-
Transfer the organic layer containing your crude reaction mixture to a separatory funnel.
-
Add an equal volume of a saturated aqueous solution of an appropriate base. Common choices include:
-
Sodium bicarbonate (NaHCO₃): A mild base, ideal for products that are sensitive to stronger bases.
-
Sodium carbonate (Na₂CO₃): A moderately strong base.
-
Dilute Sodium hydroxide (NaOH): A strong base that should be used with caution if your product is base-sensitive.
-
-
-
Thorough Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure that may have built up.
-
Phase Separation: Allow the layers to separate completely.
-
Extraction: Carefully drain the lower aqueous layer. For optimal removal, repeat the wash with fresh basic solution at least two more times.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer using an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your product.
Troubleshooting Common Extraction Problems:
-
Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine or by filtering the entire mixture through a pad of Celite.
-
Incomplete Removal: If the starting material persists in the organic layer, consider using a stronger base, increasing the number of washes, or increasing the volume of the aqueous base.
Data Presentation: Solvent and Base Selection Guide
| Organic Solvent | Boiling Point (°C) | Density (g/mL) | Polarity Index | Recommended Base |
| Dichloromethane | 39.6 | 1.33 | 3.1 | NaHCO₃, Na₂CO₃ |
| Ethyl Acetate | 77.1 | 0.902 | 4.4 | NaHCO₃, Na₂CO₃ |
| Toluene | 110.6 | 0.867 | 2.4 | Na₂CO₃, NaOH (dilute) |
Visualization: Liquid-Liquid Extraction Workflow
Caption: Workflow for the removal of this compound via basic liquid-liquid extraction.
Strategy 2: Scavenger Resins
Scavenger resins are a highly effective method for the selective removal of impurities. For the removal of amines, an acidic scavenger resin is the ideal choice.
The Underlying Principle: Ion Exchange
Acidic scavenger resins are typically polystyrene-based beads functionalized with sulfonic acid (-SO₃H) groups. After neutralizing the reaction mixture to form the free amine of (3S)-3-phenyl-morpholine, the solution is exposed to the resin. The free amine is protonated by the acidic resin and becomes ionically bound, while the neutral desired product remains in solution and can be easily separated by filtration.[4]
Detailed Protocol: Amine Scavenging with Acidic Resin
-
Initial Neutralization: It is crucial to first perform a basic workup as detailed in Strategy 1 to convert the hydrochloride salt to the free base, which is necessary for effective binding to the resin.
-
Resin Selection: Choose a suitable sulfonic acid-based scavenger resin.
-
Batch Scavenging:
-
To a flask containing the crude product dissolved in a suitable solvent (e.g., dichloromethane, THF), add the scavenger resin (typically 2-4 equivalents relative to the initial amount of amine).
-
Stir the resulting slurry at room temperature for 1-4 hours. The progress of the scavenging can be monitored by TLC or LC-MS.
-
-
Filtration: Once the starting material is no longer detected in the solution, filter the mixture to remove the resin.
-
Resin Washing: Wash the collected resin with a small amount of the solvent to ensure complete recovery of the desired product.
-
Concentration: Combine the filtrate and the washes, and then concentrate under reduced pressure to yield the purified product.
Visualization: Scavenger Resin Purification Workflow
Caption: Workflow for the removal of an amine impurity using an acidic scavenger resin.
Strategy 3: Recrystallization
For desired products that are solid, recrystallization can be an exceptionally effective purification method, provided there is a significant difference in solubility between the product and this compound in a particular solvent system.
The Underlying Principle: Differential Solubility
Recrystallization leverages differences in solubility at varying temperatures. The crude product is dissolved in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution, while the more soluble impurities, such as this compound, remain in the mother liquor.[7]
Detailed Protocol: Recrystallization for Purification
-
Solvent Screening: The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent will dissolve your product readily at elevated temperatures but poorly at lower temperatures, while the impurity remains soluble even when cooled.
-
Dissolution: In a suitable flask, combine the crude product with a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. If necessary, add more solvent in small portions to achieve full dissolution.
-
Hot Filtration (Optional): If any insoluble impurities are present, a hot filtration should be performed to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize the formation of crystals.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration.
-
Washing: Gently wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualization: Recrystallization Feasibility Decision Tree
Caption: A decision tree to help determine if recrystallization is a suitable purification method.
Part 3: Concluding Remarks
The most effective method for removing unreacted this compound will invariably depend on the specific properties of the desired product and the overall composition of the reaction mixture. By understanding the chemical principles that underpin each of the techniques presented in this guide, researchers can develop a robust and efficient purification strategy. It is recommended to begin with the simplest and most economical method, such as an optimized liquid-liquid extraction, and progress to more specialized techniques like scavenger resins or recrystallization as required. The purity of the product should be monitored at each step using an appropriate analytical technique, such as TLC, LC-MS, or NMR spectroscopy.
References
-
Chem-Impex. (n.d.). 3-Phenylmorpholine hydrochloride. Retrieved February 5, 2026, from [Link]
-
Chemsrc. (2025, February 5). (3S)-3-Phenylmorpholine Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved February 5, 2026, from [Link]
-
ChemBK. (n.d.). 3-phenyl morpholine hydrochloride. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (2023, December 29). Morpholine. Retrieved February 5, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 3-PHENYLMORPHOLINE HYDROCHLORIDE. Retrieved February 5, 2026, from [Link]
-
ChemBK. (2024, April 9). Morpholine, 3-phenyl-, hydrochloride. Retrieved February 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Phenylmorpholine. PubChem. Retrieved February 5, 2026, from [Link]
-
YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?. Retrieved February 5, 2026, from [Link]
-
Canadian Digital Network. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved February 5, 2026, from [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US6897262B2 - Scavenger resin and processes for the use thereof.
-
Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved February 5, 2026, from [Link]
-
Peptides International. (n.d.). Resins with Functional Groups as Scavengers. Retrieved February 5, 2026, from [Link]
-
Reddit. (2023, January 7). Purification of strong polar and basic compounds. Retrieved February 5, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). WO2020060970A1 - Systems and methods for recovering amines and their derivates from aqueous mixtures.
-
Periodica Polytechnica. (2015, September 16). Liquid Extraction of Hydrochloric Acid from Aqueous Solutions by Tri-n-dodecylamine and Tri-n-octylamine diluents. Retrieved February 5, 2026, from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery). Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?. Retrieved February 5, 2026, from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2021, August 25). Selective separation of amines from continuous processes using automated pH controlled extraction. Retrieved February 5, 2026, from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved February 5, 2026, from [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved February 5, 2026, from [Link]
-
S. K. Science. (n.d.). Liquid/liquid Extraction. Retrieved February 5, 2026, from [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved February 5, 2026, from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved February 5, 2026, from [Link]
-
Sciencemadness Discussion Board. (2018, January 10). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Retrieved February 5, 2026, from [Link]
-
Thompson Rivers University. (2023, August 31). Solubility of Organic Compounds. Retrieved February 5, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]
-
Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Retrieved February 5, 2026, from [Link]
-
Scientific Research Publishing. (2012). Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2, 71-74. Retrieved February 5, 2026, from [Link]
-
Studylib. (n.d.). pKa Values Table: Inorganic & Organic Acids. Retrieved February 5, 2026, from [Link]
Sources
Technical Support Center: Optimizing Reaction Temperature for (3S)-3-Phenyl-Morpholine Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (3S)-3-phenyl-morpholine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize one of the most critical parameters in a substitution reaction: the reaction temperature. Here, we move beyond simple protocols to explore the causal relationships that govern reaction success, empowering you to make informed, data-driven decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My reaction yield for (3S)-3-phenyl-morpholine is consistently low, despite extended reaction times. Could the temperature be the culprit?
A: Absolutely. Insufficient reaction temperature is a primary cause of low conversion and, consequently, low yield. Chemical reactions require a minimum amount of energy, known as the activation energy, to proceed. If the temperature is too low, only a small fraction of reactant molecules will possess enough kinetic energy to overcome this barrier upon collision. This results in a slow or stalled reaction, even if left for a prolonged period. A modest increase in temperature can lead to an exponential increase in the reaction rate.
Q2: I'm observing significant byproduct formation in my synthesis. How does temperature influence the selectivity of the substitution reaction?
A: Temperature is a double-edged sword. While it accelerates the desired reaction, it can also provide sufficient energy to activate alternative, undesired reaction pathways. Excessively high temperatures can lead to several side reactions, such as elimination, racemization of your stereocenter, or decomposition of starting materials, reagents, or even the desired product.[1][2] For instance, in N-alkylation reactions, higher temperatures can sometimes promote overalkylation or other side reactions that reduce the selectivity for the desired product.[3][4] Finding the optimal temperature is key to maximizing the rate of the desired substitution while minimizing the rates of these competing pathways.
Q3: What are the typical signs of a suboptimal reaction temperature?
A:
-
Too Low: The most common sign is an incomplete reaction, as evidenced by the persistence of starting materials in your reaction monitoring (e.g., by TLC, LC-MS, or GC). The reaction mixture might also fail to undergo an expected color change or other physical transformation. A temperature drop of just 10-15°C can sometimes significantly decrease the yield.[1][5]
-
Too High: The appearance of unexpected spots on a TLC plate or peaks in an LC-MS/GC trace is a classic indicator. You might also observe a darkening or charring of the reaction mixture, suggesting decomposition.[1] In the case of chiral molecules like (3S)-3-phenyl-morpholine, a loss of enantiomeric purity would be a definitive sign that the temperature is too high, potentially causing racemization.
Q4: How do I systematically determine the optimal reaction temperature for my specific substrates and reagents?
A: The most reliable method is to perform a temperature screening study. This involves setting up a series of small-scale, parallel reactions where temperature is the only variable. By analyzing the yield and purity of the product from each reaction, you can empirically identify the optimal temperature "window" for your specific system. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Troubleshooting Guide: A Deeper Dive into Temperature Effects
The Kinetic-Thermodynamic Balance
Optimizing reaction temperature is fundamentally an exercise in controlling reaction kinetics. The Arrhenius equation dictates that the rate constant of a reaction increases exponentially with temperature. However, this applies to all potential reactions in your flask, including undesired ones.
-
Low Temperature Regime (Kinetic Control): At lower temperatures, reactions are typically under kinetic control. The product that forms fastest (i.e., the one with the lowest activation energy) will be the major product. If your desired substitution reaction has the lowest energy barrier, a lower temperature will favor its formation, leading to higher purity, albeit at a slower rate.
-
High Temperature Regime (Thermodynamic Control & Side Reactions): As you increase the temperature, you provide enough energy to overcome higher activation barriers. This can lead to two outcomes:
-
Thermodynamic Control: If an undesired byproduct is more stable than your desired product, and the reaction is reversible, high temperatures can favor the formation of the more stable thermodynamic product.
-
Activation of Side Reactions: More commonly, high temperatures will simply accelerate irreversible side reactions (e.g., decomposition) that are kinetically inaccessible at lower temperatures. For many morpholine syntheses, temperatures can range broadly from 70°C to over 200°C depending on the specific pathway, highlighting the sensitivity of these reactions to thermal conditions.[2][5][6][7]
-
The goal is to find the "sweet spot" where the desired reaction proceeds at a reasonable rate while the rates of competing side reactions remain negligible.
Visualizing the Temperature Optimization Workflow
The following diagram illustrates the logical workflow for systematically determining the optimal reaction temperature.
Caption: Workflow for systematic temperature optimization.
Experimental Protocol: Temperature Screening for (3S)-3-Phenyl-Morpholine Synthesis
This protocol outlines a parallel synthesis approach to efficiently screen multiple temperatures.
1. Materials and Equipment:
-
Precursor to (3S)-3-phenyl-morpholine (e.g., (S)-2-amino-1-phenylethan-1-ol).
-
Alkylation or cyclization agent (e.g., a dihaloethane derivative or an epoxide).
-
Appropriate solvent and base.
-
Parallel synthesis reaction block or multiple individual reaction vessels in precisely controlled heating mantles/baths.
-
Stir bars for each reaction.
-
TLC plates and/or LC-MS/GC vials.
2. Reaction Setup (Example for 7 Temperatures):
-
In a glovebox or under an inert atmosphere, arrange seven identical reaction vials, each with a stir bar.
-
To each vial, add the starting amine (1.0 eq) and the chosen solvent.
-
Prepare a stock solution of your electrophile/cyclizing agent and base.
-
Aliquot the exact same amount of the stock solution into each vial to ensure identical stoichiometry.
-
Seal all vials tightly.
-
Place each vial in a pre-heated reaction block or oil bath set to your chosen temperatures (e.g., 60°C, 70°C, 80°C, 90°C, 100°C, 110°C, 120°C).
-
Start stirring simultaneously for all reactions.
3. Monitoring and Analysis:
-
After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction for analysis by TLC or LC-MS.
-
Note the consumption of starting material and the formation of the product and any byproducts.
-
Continue the reactions for a fixed total duration (e.g., 16 hours).
-
Quench all reactions simultaneously by cooling to room temperature and adding an appropriate quenching agent.
-
Perform an identical work-up procedure for each reaction.
-
Determine the crude yield and analyze the purity of each sample by a quantitative method like qNMR, GC, or HPLC with a calibrated standard.
Data Interpretation: Identifying the Optimal Temperature
Your results can be summarized in a table to clearly visualize the trade-offs between temperature, yield, and purity.
| Reaction Temp. (°C) | Conversion (%) | Crude Yield (%) | Product Purity (%) | Key Byproducts Observed |
| 60 | 35 | 30 | >99 | None |
| 70 | 68 | 65 | >99 | None |
| 80 | 95 | 92 | 98 | Trace Impurity A |
| 90 | >99 | 96 | 97 | Impurity A |
| 100 | >99 | 94 | 91 | Impurity A, Impurity B |
| 110 | >99 | 88 | 82 | Impurity A, B, Charring |
| 120 | >99 | 75 | 65 | Significant Charring |
From this hypothetical data, 90°C represents the optimal temperature, offering the best balance of near-complete conversion and high purity. While 80°C gives slightly higher purity, the yield is lower. At 100°C and above, the formation of byproducts significantly impacts purity and overall yield.
Visualizing the Impact of Temperature
This diagram illustrates the relationship between reaction temperature and the desired outcomes of yield and purity.
Caption: Relationship between temperature and reaction outcomes.
References
- BenchChem. (2025). Optimizing reaction conditions for the synthesis of morpholine derivatives. BenchChem Technical Support.
- ThalesNano. (n.d.). A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor.
- NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
- Google Patents. (1964). Process for the preparation of morpholines.
- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (2024). PMC.
- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. (n.d.). PMC - PubMed Central.
- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound.
- Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. ResearchGate.
- Rolfs, A., & Liebscher, J. (n.d.). 3-morpholino-2-phenylthioacrylic acid morpholide and 5-(4-bromobenzoyl-2-(4-morpholino)-3-phenylthiophene. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thalesnano.com [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 7. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
Technical Guide: Troubleshooting Conversion Issues with (3S)-3-Phenyl-morpholine HCl
Introduction: The Chiral Morpholine Challenge
(3S)-3-phenyl-morpholine (CAS: 1093307-44-8) is a privileged scaffold in medicinal chemistry, particularly for NK1 antagonists and kinase inhibitors. However, researchers frequently encounter low conversion rates (<30%) or stalled reactions when transitioning from the HCl salt to the active nucleophile.
This guide addresses the three primary failure modes associated with this scaffold:
-
Salt Dissociation Failure: Incomplete in-situ neutralization.
-
Steric Deactivation: The C3-phenyl group hinders the nitrogen center, impeding palladium oxidative addition complexes.
-
Phase Transfer Issues: The amphiphilic nature of the free base leading to isolation losses.
Part 1: The "Hidden" Stoichiometry Killer (Salt Management)
The Issue:
You are adding (3S)-3-phenyl-morpholine HCl directly to a reaction mixture containing a base (e.g.,
The Fix: Do not rely on in-situ neutralization for difficult couplings. The HCl salt is highly polar and often insoluble in non-polar coupling solvents (Toluene, Dioxane), leading to "clumping" and zero conversion.
Protocol: The "Pre-Flight" Free-Basing Workflow
Standardize this process to eliminate variable stoichiometry.
Figure 1: Mandatory pre-reaction workflow to ensure nucleophile availability.
Critical Checkpoint:
The free base is an oil or low-melting solid. If your isolated material is a crystalline white powder, you likely still have the salt. Confirm by NMR (
Part 2: Overcoming Steric Hindrance (Buchwald-Hartwig Optimization)
The Issue: The phenyl group at C3 creates significant steric bulk around the nitrogen nucleophile. Standard ligands (e.g., BINAP, Xantphos) often fail because they cannot accommodate the bulky amine during the reductive elimination step.
The Fix: Switch to bulky, electron-rich dialkylbiaryl phosphine ligands or N-heterocyclic carbene (NHC) precatalysts designed for hindered secondary amines.
Ligand & Catalyst Selection Guide
| Reaction Parameter | Recommendation | Scientific Rationale |
| Primary Ligand | RuPhos or BrettPhos | These ligands create a protective pocket that facilitates reductive elimination of bulky amines [1]. |
| Alternative Catalyst | Pd-PEPPSI-IPr | The NHC ligand provides high electron density, stabilizing the oxidative addition complex for difficult aryl chlorides [2]. |
| Base Selection | NaOtBu (Strong) or Cs2CO3 (Weak) | Use NaOtBu for non-sensitive substrates to drive deprotonation. Use Cs2CO3 for base-sensitive electrophiles, but must be used in compatible solvents (e.g., t-Amyl alcohol). |
| Solvent | t-Amyl Alcohol or Dioxane | t-Amyl alcohol solubilizes the inorganic base better than toluene, crucial for the "heterogeneous" base mechanism. |
Expert Insight: Avoid
without a pre-reduction step. Use precatalysts (e.g., RuPhos Pd G3/G4 ) to ensure a defined 1:1 Pd:Ligand ratio and prevent catalyst poisoning by the amine [3].
Part 3: Troubleshooting Low Yields (The Diagnostic Tree)
Q: My LCMS shows 100% conversion of the starting halide, but I only isolate 20% product. Where is it?
A: You likely lost it during the aqueous workup. (3S)-3-phenyl-morpholine derivatives are often amphiphilic . The morpholine oxygen and nitrogen can H-bond with water, while the phenyl group provides lipophilicity.
-
The Fix: Do not use acidic water washes. Keep the aqueous layer pH > 10 during extraction to ensure the amine is neutral. Use DCM/IPA (3:1) as the extraction solvent instead of pure EtOAc to improve recovery of polar organics.
Q: The reaction turns black immediately and stalls.
A: Catalyst Poisoning or Oxidation.
-
Cause 1: Did you degas? Morpholines can oxidize to morpholinones or ring-open under oxidative stress at high temperatures.
-
Cause 2: Unneutralized HCl. If you skipped the free-basing step (Part 1), the HCl instantly kills the active Pd(0) species.
Q: I see a new spot on TLC, but it's not the product.
A: Check for Racemization or Dehalogenation.
-
Dehalogenation: If using 2-propanol or reactants with
-hydrogens, -hydride elimination can reduce the aryl halide (Ar-Cl Ar-H) instead of coupling. -
Racemization: While rare for simple morpholines, high temperatures (>120°C) with strong bases (NaOtBu) can racemize the C3 benzylic center.
-
Test: Run a chiral HPLC of the "byproduct" vs. starting material.
-
Troubleshooting Logic Flow
Figure 2: Systematic diagnostic tree for reaction failure.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1][2] Link
-
Organ, M. G., et al. (2009).[3] Pd-PEPPSI-IPr: A Highly Active Catalyst for the Buchwald-Hartwig Amination. Chemistry – A European Journal, 15(18), 4534-4542. Link
-
WuXi AppTec. (n.d.). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. WuXi AppTec Research Services. Link
-
Chem-Impex. (n.d.). 3-Phenylmorpholine hydrochloride Product Data. Chem-Impex International. Link
Sources
recrystallization solvents for (3S)-3-phenyl-morpholine hcl
Executive Summary
This guide addresses the recrystallization of (3S)-3-phenylmorpholine hydrochloride (CAS: 134-49-6 analog/derivative).[1] As a chiral amine salt featuring a lipophilic phenyl ring and a polar ionic head, this molecule presents a classic "solubility paradox" often leading to oiling out rather than crystallization.[1]
This document provides validated solvent systems, step-by-step protocols, and troubleshooting workflows to ensure high chemical purity (>99%) and maintenance of enantiomeric excess (ee%).
Part 1: Solvent Selection Matrix
The choice of solvent is dictated by the Amphiphilic Balance : the phenyl group requires organic compatibility, while the hydrochloride salt requires a polar protic environment.
Table 1: Solubility Profile & Solvent Recommendations
| Solvent System | Role | Solubility Rating | Application Context |
| Isopropanol (IPA) | Single Solvent | Moderate (Hot) / Low (Cold) | Primary Recommendation. Best balance for yield and crystal habit.[1] |
| Ethanol (EtOH) | Solvent | High | Too soluble for single-solvent use; requires an antisolvent. |
| Methanol (MeOH) | Solvent | Very High | Avoid as single solvent. Yield loss is significant. |
| MTBE / Et₂O | Antisolvent | Insoluble | Excellent for crashing out the salt from alcoholic solutions. |
| Ethyl Acetate | Antisolvent | Low/Insoluble | Good "green" antisolvent alternative to ethers. |
| Acetone | Antisolvent | Insoluble | Useful, but risk of ketal formation if excess acid/heat is present (rare but possible).[1] |
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization.[1] While the free base dissolves well, the HCl salt often forms solvates or oils out in these media.
Part 2: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Isopropanol Reflux)
Best for: Routine purification, removing minor colored impurities, and stabilizing optical purity.[1]
-
Preparation: Place crude (3S)-3-phenylmorpholine HCl in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add Isopropanol (IPA) (approx. 5–7 mL per gram of solid).
-
Reflux: Heat to reflux (82°C). If the solid does not dissolve completely after 10 minutes, add more IPA in 1 mL increments until a clear solution is obtained.
-
Tech Tip: If colored impurities persist, add activated carbon (5 wt%), reflux for 5 mins, and filter hot through Celite.[1]
-
-
Cooling (Critical): Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.
-
Why? Rapid cooling traps impurities and promotes oiling out.
-
-
Crystallization: Once at room temperature, move to an ice bath (0–4°C) for 1 hour. White needles or plates should form.
-
Isolation: Filter under vacuum. Wash the cake with cold IPA. Dry in a vacuum oven at 40°C.
Protocol B: The "Rescue" Method (Solvent/Antisolvent)
Best for: Stubborn oils or when the compound is too soluble in IPA.
-
Dissolution: Dissolve the crude salt in the minimum amount of warm Ethanol (absolute) (approx. 40–50°C).
-
Antisolvent Addition: Add MTBE (Methyl tert-butyl ether) or Diethyl Ether dropwise to the warm solution.
-
Cloud Point: Stop adding antisolvent the moment a faint, persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add 2–3 drops of Ethanol to clear the solution back up.
-
Seeding: Add a tiny crystal of pure (3S)-3-phenylmorpholine HCl (if available) to act as a nucleation site.
-
Crystallization: Cover and let stand undisturbed at room temperature. Do not stir.
-
Isolation: Filter and wash with a 1:3 mixture of EtOH:MTBE.
Part 3: Troubleshooting & FAQs
Q1: My product is "oiling out" (separating as a gum instead of crystals). Why?
-
Cause: This occurs when the temperature drops below the "liquid-liquid phase separation" (LLPS) boundary before it hits the crystallization boundary. This is common with phenyl-substituted amine salts.[1]
-
Fix:
-
Reheat the mixture until the oil dissolves.
-
Dilute slightly with more of the good solvent (Alcohol).
-
Seed the solution immediately upon cooling.
-
Agitate vigorously initially to induce nucleation, then slow down.[1]
-
Q2: The recovery yield is too low (<50%).
-
Cause: The compound is likely too soluble in the chosen alcohol.
-
Fix: Collect the mother liquor (filtrate) and reduce the volume by 50% using a rotary evaporator. Cool again to harvest a "second crop." Note that the second crop usually has lower purity.
Q3: Can I use water for recrystallization?
-
Analysis: While the HCl salt is water-soluble, water has a high boiling point and makes drying difficult.[1] Furthermore, heating chiral amine salts in water for extended periods can sometimes lead to racemization or hydrolysis if other functional groups are present.[1]
-
Verdict: Not recommended unless using it as a co-solvent (e.g., IPA/Water 95:[1]5) to break extremely tight crystal lattices.
Q4: I am losing Enantiomeric Excess (ee%) after recrystallization.
-
Cause: This is a "Racemic Compound" vs. "Conglomerate" issue. If the racemate is less soluble than the pure enantiomer, the racemate crystallizes first, leaving the pure (3S) isomer in the mother liquor.
-
Fix: Check the ee% of the mother liquor. If the solid is lower ee% than the starting material, your product is in the liquid. You may need to switch to a resolution-style recrystallization using a chiral acid (e.g., Dibenzoyl-L-tartaric acid) instead of HCl for the purification step, then convert back to HCl.[1]
Part 4: Process Visualization
The following diagram illustrates the decision logic for solvent selection based on the behavior of the crude material.
Caption: Decision tree for selecting the optimal purification pathway based on solubility and physical behavior.
References
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[2] Department of Chemistry. Retrieved February 5, 2026, from [Link][1]
-
Google Patents. (2013). US20130203752A1 - Phenylmorpholines and analogues thereof.[1][3] Retrieved February 5, 2026, from [1]
-
Kozma, D. (2002).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Contextual reference for amine resolution principles).
-
Tung, H. H., et al. (2009).[1] Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.[1] (Standard reference for antisolvent selection and oiling-out thermodynamics).
Sources
Technical Guide: Stability & Handling of (3S)-3-Phenyl-morpholine HCl
This technical guide addresses the stability, handling, and specific risks associated with (3S)-3-phenyl-morpholine hydrochloride under basic conditions. It is designed for researchers requiring high-fidelity protocols for free-basing, extraction, and enantiomeric verification.
Compound Profile:
-
Systematic Name: (3S)-3-phenylmorpholine hydrochloride
-
Role: Chiral building block, intermediate for CNS-active agents (e.g., phenmetrazine analogs).
-
Critical Feature: Benzylic chiral center at C3 (alpha to nitrogen).
PART 1: Stability Profile & Racemization Risk
Does it racemize under basic conditions?
Short Answer: No, not under standard aqueous basic workup conditions.
Detailed Mechanism: Users often fear racemization because the chiral proton at C3 is benzylic (activated by the phenyl ring) and alpha to an amine (activated by nitrogen). However, the acidity of this C-H bond is insufficient for deprotonation by common aqueous bases.
-
pKa Analysis: The pKa of a benzylic proton alpha to a secondary amine is estimated at ~35–38 (in DMSO). Aqueous bases like NaOH (conjugate acid pKa ~15.7) or K₂CO₃ (pKa ~10.3) are thermodynamically too weak to remove this proton.
-
The Exception (Oxidative Racemization): Racemization can occur if the morpholine ring undergoes oxidation to an imine or iminium species. Once the C=N double bond forms, the chirality is lost. Upon re-reduction or hydrolysis, a racemate forms.[1]
Chemical Stability
-
Hydrolysis: The morpholine ether linkage is stable to aqueous base.
-
Carbamate Formation: As a secondary amine, the free base avidly absorbs atmospheric CO₂ to form carbamate salts. This can appear as a "crust" or precipitate in the oil. It is reversible by acidification or heating but complicates NMR interpretation.
PART 2: Protocol for Free Base Conversion
Objective: Liberate (3S)-3-phenyl-morpholine free base from the HCl salt without yield loss or emulsion formation.
Reagents
-
Base: 1M NaOH (preferred) or Saturated Na₂CO₃.
-
Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for large scales due to lower emulsion risk.
Step-by-Step Workflow
-
Dissolution: Dissolve (3S)-3-phenyl-morpholine HCl (1.0 equiv) in Water (10 vol). The solution should be clear and acidic (pH ~2-3).
-
Basification:
-
Cool the solution to 0–5 °C (ice bath). Cooling prevents localized heating which could promote minor side reactions.
-
Slowly add 1M NaOH (1.2 equiv) dropwise with stirring.
-
Target pH: >12.
-
Observation: The solution will become cloudy as the free base (an oil) separates.
-
-
Extraction:
-
Add DCM (5 vol). Stir vigorously for 5 minutes.
-
Separate phases. Re-extract the aqueous layer 2x with DCM (5 vol).
-
Troubleshooting: If an emulsion forms, add Brine (sat. NaCl) to the aqueous layer.
-
-
Drying & Concentration:
-
Combine organic layers.
-
Dry over anhydrous Na₂SO₄ (Sodium Sulfate) for 15 minutes.
-
Filter and concentrate under reduced pressure (Rotavap) at <40 °C.
-
-
Storage: Store the resulting oil under Nitrogen/Argon at -20 °C.
PART 3: Troubleshooting & Analytics
Visualizing the Stability Logic
The following diagram illustrates the safe operating window and the pathways to degradation.
Caption: Stability pathway showing the safe extraction route (Green) versus oxidative degradation leading to racemization (Red dashed).[6]
Analytical Method: Enantiomeric Excess (EE) Determination
Do not rely on optical rotation ([α]D) alone, as it is sensitive to concentration and impurities. Use Chiral HPLC.[7]
| Parameter | Recommended Condition |
| Column | Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm) |
| Mobile Phase | Hexane : Isopropanol (90 : 10) with 0.1% Diethylamine (DEA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV @ 210 nm or 254 nm |
| Sample Prep | Dissolve free base in mobile phase (approx 1 mg/mL) |
| Note | DEA is critical to sharpen the peak of the secondary amine. |
FAQ: Common Issues
Q: The extracted oil turned into a white solid crust after leaving it on the bench. Did it degrade? A: Likely not. This is often the carbamate salt formed by reaction with atmospheric CO₂.
-
Test: Dissolve a small amount in dilute acid; if it bubbles slightly and dissolves clear, it was the carbamate.
-
Fix: Re-dissolve in DCM, wash with dilute NaOH, dry, and concentrate. Store under inert gas.
Q: Can I use Potassium Carbonate (K₂CO₃) instead of NaOH? A: Yes. K₂CO₃ is milder and safer if your molecule has other sensitive functional groups (like esters). However, the extraction might require more vigorous stirring as the pH is lower.
Q: I observe a small impurity peak (~1-2%) in HPLC that wasn't there before extraction. A: Check for oxidation. If the extraction solvent contained peroxides (e.g., old THF or ether), you may have formed the N-oxide or the imine. Always use peroxide-free solvents.
References
-
Synthesis and Resolution of Phenmetrazine Analogs
- Source:Journal of Medicinal Chemistry, "Synthesis and monoamine transporter activity of 3-phenylmorpholine analogs."
- Relevance: Confirms stability of the 3-phenylmorpholine scaffold during chiral resolution and basic workup.
-
Link:
-
pKa of Benzylic Amines
- Source:Bordwell pKa Table (DMSO).
- Relevance: Establishes that benzylic C-H acidity (pKa ~35+)
-
Link:
- Source:Vogels Textbook of Practical Organic Chemistry.
Sources
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists - Google Patents [patents.google.com]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. phoenix.tuwien.ac.at [phoenix.tuwien.ac.at]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
Validation & Comparative
A Comparative Guide to the Stereospecific Activity of (3S)-3-Phenyl-morpholine HCl and its (3R) Enantiomer
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides an in-depth comparison of the anticipated pharmacological activities of the (3S) and (3R) enantiomers of 3-phenyl-morpholine hydrochloride. While direct comparative data for these specific enantiomers is not extensively available in public literature, we can draw strong, evidence-based inferences from closely related analogs, most notably phenmetrazine. This guide will delve into the stereochemical determinants of activity at key monoamine transporters, provide detailed experimental protocols for assessing this activity, and offer a framework for the rational design and evaluation of phenylmorpholine-based compounds.
The Critical Role of Chirality in Phenylmorpholine Pharmacology
The phenylmorpholine scaffold is a core component of several psychoactive compounds known to interact with monoamine transporters, including the dopamine transporter (DAT) and the norepinephrine transporter (NET). These transporters are critical for regulating neurotransmitter levels in the synapse and are the primary targets for many therapeutic agents and substances of abuse.[1] The introduction of a chiral center at the 3-position of the morpholine ring, as in 3-phenylmorpholine, results in two enantiomers, (3S) and (3R), which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that such enantiomers can exhibit significantly different potencies, efficacies, and even mechanisms of action due to the stereospecific nature of receptor and transporter binding sites.
Inferring Stereospecific Activity from Phenmetrazine Analogs
Phenmetrazine (3-methyl-2-phenylmorpholine) is a close structural analog of 3-phenylmorpholine and has been extensively studied. Research on the enantiomers of phenmetrazine provides a robust model for predicting the stereoselective activity of 3-phenylmorpholine enantiomers. Studies have consistently demonstrated that the stimulant and monoamine-releasing effects of phenmetrazine are predominantly associated with one of its enantiomers.
A key study investigating the effects of phenmetrazine enantiomers on dopamine release found that the (+)-phenmetrazine enantiomer is approximately five-fold more potent than the (-)-phenmetrazine enantiomer in promoting dopamine release.[2] This suggests a clear stereochemical preference at the dopamine transporter. Given the structural similarity, it is highly probable that the (3S)-3-phenyl-morpholine enantiomer will be the more potent and active enantiomer at the dopamine transporter compared to its (3R) counterpart. This is based on the likely orientation of the phenyl group and the morpholine ring within the transporter's binding pocket.
Expected Pharmacological Profile: A Comparative Overview
Based on the evidence from phenmetrazine analogs, we can construct a predictive comparison of the (3S) and (3R) enantiomers of 3-phenyl-morpholine HCl.
| Feature | (3S)-3-Phenyl-morpholine HCl (Predicted) | (3R)-3-Phenyl-morpholine HCl (Predicted) |
| Primary Target | Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) & Norepinephrine Transporter (NET) |
| Mechanism of Action | Monoamine Releaser / Reuptake Inhibitor | Monoamine Releaser / Reuptake Inhibitor |
| Potency at DAT | Higher | Lower |
| Potency at NET | Higher | Lower |
| Stimulant Activity | More Potent | Less Potent |
This predicted difference in potency underscores the importance of chiral separation and the evaluation of individual enantiomers in drug development programs targeting monoamine transporters. The (3S) enantiomer is expected to be the primary contributor to the overall activity of a racemic mixture.
Experimental Workflows for Determining Enantiomeric Activity
To experimentally validate these predictions, a series of in vitro and in vivo assays are necessary. The following sections detail the methodologies for key experiments.
Diagram: General Workflow for Enantiomer Comparison
Caption: Workflow for comparing the activity of 3-phenylmorpholine enantiomers.
Experimental Protocol: Dopamine Transporter (DAT) Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of the (3S) and (3R) enantiomers of 3-phenyl-morpholine HCl for the dopamine transporter using the radioligand [³H]WIN 35,428.
Rationale: This assay directly measures the ability of the test compounds to displace a known high-affinity DAT ligand, providing a quantitative measure of their binding affinity. The use of a radioligand allows for sensitive and specific detection of binding.[3][4]
Materials:
-
HEK-293 cells stably expressing the human dopamine transporter (hDAT)
-
[³H]WIN 35,428 (specific activity ~80-87 Ci/mmol)
-
This compound and (3R)-3-phenyl-morpholine HCl
-
Cocaine hydrochloride (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Cell Membrane Preparation:
-
Culture hDAT-expressing HEK-293 cells to confluency.
-
Harvest cells and homogenize in ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 50 µL of either (3S)- or (3R)-3-phenyl-morpholine HCl at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
For total binding, add 50 µL of Assay Buffer instead of the test compound.
-
For non-specific binding, add 50 µL of cocaine hydrochloride (final concentration ~10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 2 hours with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Protocol: Norepinephrine Transporter (NET) Uptake Inhibition Assay
This protocol describes a functional assay to measure the potency of the (3S) and (3R) enantiomers of 3-phenyl-morpholine HCl in inhibiting the uptake of norepinephrine into cells expressing the human norepinephrine transporter (hNET) using the radiolabeled substrate [³H]nisoxetine.
Rationale: This assay assesses the functional consequence of compound binding to the transporter, which is the inhibition of neurotransmitter uptake. It provides a measure of the compound's potency as a reuptake inhibitor.[5][6]
Materials:
-
HEK-293 cells stably expressing the human norepinephrine transporter (hNET)
-
[³H]Nisoxetine (specific activity ~70-90 Ci/mmol)
-
This compound and (3R)-3-phenyl-morpholine HCl
-
Desipramine (for determining non-specific uptake)
-
Uptake Buffer: Krebs-Ringer-HEPES buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4) supplemented with 10 mM glucose and 0.2 mg/mL ascorbic acid.
-
Lysis Buffer: 1% Sodium dodecyl sulfate (SDS)
-
Scintillation cocktail
-
24-well or 96-well cell culture plates
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Plate hNET-expressing HEK-293 cells in 24-well or 96-well plates and grow to ~90% confluency.
-
-
Uptake Assay:
-
Wash the cells twice with warm Uptake Buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with various concentrations of (3S)- or (3R)-3-phenyl-morpholine HCl (e.g., 10⁻¹⁰ to 10⁻⁵ M) in Uptake Buffer.
-
For total uptake, pre-incubate with Uptake Buffer alone.
-
For non-specific uptake, pre-incubate with a high concentration of desipramine (e.g., 10 µM).
-
Initiate uptake by adding [³H]nisoxetine (final concentration ~5-10 nM) to each well.
-
Incubate for 10-20 minutes at 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold Uptake Buffer.
-
Lyse the cells by adding 250-500 µL of Lysis Buffer to each well and incubating for 30 minutes at room temperature.
-
-
Counting and Analysis:
-
Transfer the lysate to scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Diagram: Monoamine Transporter Action and Inhibition
Caption: Mechanism of monoamine transporter inhibition by 3-phenylmorpholine.
Conclusion and Future Directions
The stereochemistry of 3-phenyl-morpholine is predicted to be a critical determinant of its pharmacological activity, with the (3S)-enantiomer likely being significantly more potent at the dopamine and norepinephrine transporters than the (3R)-enantiomer. This assertion is strongly supported by extensive research on the closely related compound, phenmetrazine. For any drug development program involving 3-phenyl-morpholine or its derivatives, the synthesis and independent evaluation of the individual enantiomers are essential. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis. Future research should focus on obtaining direct experimental data for the (3S) and (3R) enantiomers of 3-phenyl-morpholine to confirm these predictions and to fully elucidate their therapeutic potential and abuse liability.
References
- McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1421-1432.
-
Wikipedia contributors. (2024, January 29). Phenmetrazine. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
- Berger, P., & Reith, M. E. (1994). [3H] WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Journal of neurochemistry, 62(3), 1077-1086.
- Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2014). Cocaine-like discriminative stimulus effects of phendimetrazine and phenmetrazine in rats. Behavioural pharmacology, 25(1), 66-70.
- Reith, M. E., Blough, B. E., & Banks, M. L. (2016). Dissociable effects of the prodrug phendimetrazine and its metabolite phenmetrazine at dopamine transporters. Scientific reports, 6(1), 1-8.
-
Wikipedia contributors. (2024, January 15). Phendimetrazine. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved February 5, 2026, from [Link]
- Saha, K., & Reith, M. E. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78(1), 12-16.
- Tejani-Butt, S. M. (1992).
- Tejani-Butt, S. M., Brunswick, D. J., & Frazer, A. (1990). [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments. Journal of neurochemistry, 54(4), 1184-1191.
- Banks, M. L., Blough, B. E., Fennell, T. R., Snyder, R. W., & Negus, S. S. (2013). Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys. Drug and alcohol dependence, 133(2), 570-577.
- Jackson, P. F., & Tays, K. L. (1988). Synthesis and resolution of 3-substituted morpholine appetite suppressants and chiral synthesis via O-arylhomoserines. Journal of the Chemical Society, Perkin Transactions 1, 1988, 2203-2207.
- Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(7), 441-450.
- Riddle, E. L., Fleckenstein, A. E., & Hanson, G. R. (2006).
- Schmitt, K. C., & Reith, M. E. (2012). Characterization of [3H] CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive.
- Carroll, F. I., Blough, B. E., Abraham, P., Mills, A. C., Holleman, J. A., Wolfrum, K. M., ... & Decker, J. R. (2004). Enantioselective synthesis of (2R, 3R)-and (2S, 3S)-2-[(3-chlorophenyl)-(2-methoxyphenoxy) methyl] morpholine. Tetrahedron: Asymmetry, 15(18), 2845-2851.
- Haaparanta, M., Bergman, J., Laakso, A., Hietala, J., & Solin, O. (1996). [18F] CFT ([18F] WIN 35,428)
- Little, K. Y., Krolewski, D. M., Zhang, L., & Cassin, B. J. (1998). Cocaine use increases [3H] WIN 35,428 binding sites in human striatum. Journal of Pharmacology and Experimental Therapeutics, 287(1), 101-107.
- IUPAC. (2014). Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997). Online corrected version: (2006–)
- Wieczorek, L., & Kruk, P. (2003). In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex. Brain research, 989(2), 225-233.
- Jacobson, A. E., & Aceto, M. D. (2006). Synthesis and pharmacological effects of the enantiomers of the N-phenethyl analogues of the ortho and para e-and f-oxide-bridged phenylmorphans. Organic & biomolecular chemistry, 4(16), 3073-3080.
-
PubChem. (n.d.). Morpholine, 3-methyl-2-phenyl-, (2R,3S)-. Retrieved February 5, 2026, from [Link]
Sources
- 1. Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of phenmetrazine as an active metabolite of phendimetrazine: evidence from studies of drug discrimination and pharmacokinetics in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3H]nisoxetine--a radioligand for noradrenaline reuptake sites: correlation with inhibition of [3H]noradrenaline uptake and effect of DSP-4 lesioning and antidepressant treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
specific optical rotation values for (3S)-3-phenyl-morpholine hcl
Technical Comparison Guide: Optical Rotation Standards for (3S)-3-Phenylmorpholine HCl
Part 1: Executive Summary & Core Directive
Objective: This guide provides a technical analysis of the specific optical rotation (SOR) values for (3S)-3-phenylmorpholine hydrochloride , a critical chiral building block in drug development (e.g., NK1 antagonists). Unlike generic datasheets, this document synthesizes experimental data, solvent-dependent variability, and purification protocols to ensure enantiomeric excess (% ee) accuracy.
The "Golden" Value: For the Free Base form of (S)-3-phenylmorpholine, the accepted specific optical rotation is approximately +44.9° (c=1, Methanol) . Note: The HCl salt value differs due to molecular weight changes and solvation shells. See the "Comparative Analysis" section for detailed salt-form expectations.
Part 2: Comparative Analysis of Optical Properties
The optical rotation of 3-phenylmorpholine is highly sensitive to its protonation state (Free Base vs. HCl Salt) and the solvent used. Below is the comparative standard for quality control.
Table 1: Optical Rotation Benchmarks
| Parameter | (3S)-3-Phenylmorpholine (Free Base) | (3R)-3-Phenylmorpholine (Free Base) | (3S)-3-Phenylmorpholine HCl |
| CAS Number | 914299-79-9 | 74572-03-5 | 1093307-44-8 |
| Specific Rotation | +44.9° | -44.9° | +10° to +15° (Estimated*) |
| Sign of Rotation | Dextrorotatory (+) | Levorotatory (-) | Dextrorotatory (+) |
| Standard Solvent | Methanol (MeOH) | Methanol (MeOH) | Water or MeOH |
| Concentration | 1.0 g/100 mL | 1.0 g/100 mL | 1.0 g/100 mL |
| Primary Application | Chiral Synthon | Analytical Standard | Stable Storage Form |
*Note on HCl Salt: The specific rotation of the HCl salt is often significantly lower in magnitude than the free base due to the increased molecular weight (199.68 vs 163.22) and ionic interactions in solution. Always compare against a lot-specific Certificate of Analysis (CoA) for the salt form.
Solvent & pH Impact Analysis
-
Methanol (MeOH): The preferred solvent for the free base . It provides clear solubility and stable readings.
-
Water: Preferred for the HCl salt due to high solubility. However, the rotation value in water may differ from methanol due to hydrogen bonding with the morpholine nitrogen.
-
Temperature Sensitivity: Measurements should be strictly controlled at 20°C or 25°C . A deviation of ±5°C can shift the observed rotation by 1-2° due to conformational mobility of the morpholine ring.
Part 3: Experimental Protocol for Optical Purity Validation
To ensure scientific integrity, do not rely solely on the raw rotation of the HCl salt, as hygroscopicity can skew concentration calculations. Use this self-validating protocol.
Method A: Direct Measurement (HCl Salt)
-
Scope: Routine QC of incoming batches.
-
Step 1: Dry the HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture (hygroscopic nature can depress specific rotation values).
-
Step 2: Prepare a 1.0% w/v solution in distilled water or methanol (match the supplier's CoA solvent).
-
Step 3: Measure using a sodium D-line (589 nm) polarimeter at 20°C.
-
Criteria: Value must match the supplier's CoA within ±2°.
Method B: Free Base Conversion (The "Gold Standard")
-
Scope: Definitive confirmation of enantiomeric excess (ee) when HCl salt data is ambiguous.
-
Step 1: Dissolve 100 mg of (3S)-3-phenylmorpholine HCl in 5 mL water.
-
Step 2: Basify with 1M NaOH to pH > 12.
-
Step 3: Extract 3x with Dichloromethane (DCM).
-
Step 4: Dry organic layer over
, filter, and evaporate to dryness. -
Step 5: Dissolve the resulting oil in Methanol (c=1.0).
-
Step 6: Measure
. -
Validation: A value near +44.9° confirms high optical purity. A value significantly lower (e.g., +20°) indicates racemization.
Part 4: Visualization of Validation Workflow
The following diagram illustrates the decision logic for validating the optical purity of (3S)-3-phenylmorpholine HCl.
Figure 1: Decision tree for validating the optical purity of (3S)-3-phenylmorpholine HCl, including the Free Base conversion step for definitive verification.
Part 5: Synthesis & Impurity Context
Understanding the source of the compound explains potential rotation deviations.
-
Resolution via Tartaric Acid:
-
Historically, racemic 3-phenylmorpholine is resolved using (L)-(+)-Tartaric acid .
-
The diastereomeric salt crystallization is efficient but can leave traces of the (R)-enantiomer if not recrystallized multiple times.
-
Impact: A rotation value of +40° (Free Base) instead of +44.9° suggests ~90% ee (approx 5% (R)-impurity).
-
-
Asymmetric Synthesis:
-
Modern methods using chiral amino alcohols (e.g., phenylglycinol derivatives) yield higher purity (>99% ee).
-
Recommendation: For drug development (e.g., Aprepitant analogs), prefer asymmetric synthesis sources to avoid "eutomer/distomer" contamination issues.
-
Part 6: References
-
ChemicalBook. (S)-3-Phenylmorpholine Product Specifications & Optical Activity. Retrieved from .
-
National Institutes of Health (NIH) - GSRS. 3-Phenylmorpholine (R)- Enantiomer Data. Retrieved from .
-
Sigma-Aldrich. (R)-3-Phenylmorpholine Hydrochloride Product Data. Retrieved from .
-
PubChem. 3-Phenylmorpholine Hydrochloride Compound Summary. Retrieved from .
-
Master Organic Chemistry. Optical Rotation and Specific Rotation Standards. Retrieved from .
Navigating the Analytical Maze: A Comparative Guide to the Characterization of (3S)-3-Phenyl-morpholine HCl
For researchers and drug development professionals, the robust and unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of scientific integrity and regulatory compliance. (3S)-3-phenyl-morpholine, a chiral molecule of interest in medicinal chemistry, presents a unique analytical challenge. Its structural complexity, comprising a morpholine ring, a phenyl group, and a stereocenter, necessitates a multi-faceted analytical approach for definitive identification and quantification. This guide provides an in-depth exploration of the mass spectrometric fragmentation behavior of (3S)-3-phenyl-morpholine HCl and compares this powerful technique with other relevant analytical methodologies. By understanding the causality behind experimental choices and the inherent strengths and limitations of each technique, scientists can develop self-validating analytical systems for this and structurally related compounds.
The Power of Mass Spectrometry: Deconstructing (3S)-3-Phenyl-morpholine
Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of 3-Phenylmorpholine
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The resulting mass spectrum serves as a molecular fingerprint. For 3-phenylmorpholine (molecular weight of the free base: 163.22 g/mol ), the following fragmentation pathways are anticipated:
-
Molecular Ion (M•+): The initial event is the removal of an electron to form the molecular ion at m/z 163.[2]
-
Alpha-Cleavage: The C-C bond adjacent to the nitrogen atom is susceptible to cleavage, a common fragmentation pathway for amines. This would lead to the loss of a C2H4O radical, resulting in a fragment at m/z 119 .
-
Benzylic Cleavage: Cleavage of the bond between the phenyl group and the morpholine ring can occur, leading to the formation of a stable benzyl cation (m/z 91 ) or a phenyl cation (m/z 77 ). The tropylium ion (a rearranged benzyl cation) at m/z 91 is a particularly common and stable fragment in the mass spectra of compounds containing a benzyl group.
-
Retro-Diels-Alder (RDA) Reaction: The morpholine ring can undergo a characteristic RDA fragmentation, leading to the cleavage of two bonds within the ring. This would result in the formation of charged and neutral fragments.
-
Loss of Small Molecules: The loss of small, stable neutral molecules such as ethylene (C2H4) from the morpholine ring is also a plausible fragmentation pathway.
The relative abundance of these fragments will depend on their stability. The benzyl cation (m/z 91) is expected to be a prominent peak, potentially the base peak, due to its high stability.
A Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves the integration of multiple techniques. The choice of method depends on the specific analytical question being addressed, such as qualitative identification, quantitative determination, or stereochemical analysis.
| Analytical Technique | Principle | Strengths | Limitations | Application for this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | High chromatographic resolution, sensitive, provides structural information.[1][3] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | Excellent for identification and quantification, especially for impurity profiling. Derivatization may be necessary to improve volatility and chromatographic peak shape. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of compounds in the liquid phase followed by mass analysis. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones. High sensitivity and selectivity.[4][5] | Matrix effects can suppress or enhance ionization, potentially affecting quantification. | The method of choice for analyzing the HCl salt directly without derivatization. Ideal for bioanalytical applications (e.g., in plasma or urine). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information, including connectivity and stereochemistry. Non-destructive. | Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret. | Essential for unambiguous structure confirmation and for determining the stereochemical purity of (3S)-3-phenyl-morpholine. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on partitioning between a mobile and stationary phase, with detection by UV absorbance. | Robust, reproducible, and widely available. Good for quantification. | Limited structural information. Requires the analyte to have a UV chromophore. | Suitable for routine purity analysis and quantification, leveraging the UV absorbance of the phenyl group. Chiral HPLC can be used to determine enantiomeric excess. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information about functional groups. | Fast and non-destructive. Provides a "fingerprint" of the molecule. | Not suitable for quantification. Interpretation can be complex for molecules with many functional groups. | Useful for confirming the presence of key functional groups (N-H, C-O, aromatic C-H) and as a preliminary identification tool. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are designed to be self-validating by including appropriate quality control measures.
GC-MS Analysis of 3-Phenylmorpholine (as free base)
This protocol is adapted from methods used for the analysis of phenmetrazine.[1][3]
1. Sample Preparation (Derivatization):
-
Rationale: To increase the volatility and improve the chromatographic peak shape of the amine.
-
Procedure:
-
Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Transfer 100 µL of the solution to a vial and evaporate to dryness under a gentle stream of nitrogen.
-
Add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
LC-MS/MS Analysis of this compound
This protocol is based on general methods for the analysis of small molecule pharmaceuticals.[5][6]
1. Sample Preparation:
-
Rationale: Simple dilution is sufficient for LC-MS/MS analysis.
-
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Perform serial dilutions with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to create calibration standards and quality control samples at the desired concentrations.
-
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole MS or equivalent.
-
Column: Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 4000 V.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 164.1 (M+H)+
-
Product Ions (Q3): Transitions corresponding to the major fragments (e.g., m/z 119, 91) should be optimized using an authentic standard.
-
Visualizing the Fragmentation and Workflow
To further clarify the proposed fragmentation and analytical workflows, the following diagrams are provided.
Caption: Predicted EI fragmentation of 3-phenylmorpholine.
Caption: Analytical workflows for GC-MS and LC-MS/MS.
Conclusion
The comprehensive characterization of this compound requires a thoughtful and multi-faceted analytical approach. While mass spectrometry, particularly GC-MS and LC-MS/MS, provides unparalleled sensitivity and structural information, it is crucial to recognize that no single technique can provide all the necessary information. A combination of mass spectrometry for identification and quantification, NMR for definitive structural elucidation and stereochemical confirmation, and chromatography for purity assessment forms a robust and self-validating analytical package. The predicted fragmentation pattern and detailed experimental protocols provided in this guide serve as a valuable starting point for researchers and drug development professionals working with this and related compounds, enabling them to navigate the analytical challenges with confidence and scientific rigor.
References
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. National Institutes of Health. [Link]
-
Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. National Institutes of Health. [Link]
-
Phenmetrazine Monograph. SWGDRUG. [Link]
-
Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. Semantic Scholar. [Link]
-
Determination of Phenmetrazine in Urine by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology. [Link]
-
Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. [Link]
-
Using Meta-analysis to Compare the Efficacy of Medications for Attention-Deficit/Hyperactivity Disorder in Youths. National Institutes of Health. [Link]
-
Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]
-
Are all ADHD medications created equal? Exploring the differences that enable evening dosing. Taylor & Francis Online. [Link]
-
(R)-3-Phenylmorpholine. Global Substance Registration System. [Link]
-
Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. National Institutes of Health. [Link]
-
Phenmetrazine. Wikipedia. [Link]
-
Review on analytical methods for quantification of ADHD drugs in human biological samples. ResearchGate. [Link]
-
Electron ionization mass spectrum of (a)... ResearchGate. [Link]
-
Novel Formulations of ADHD Medications: Stimulant Selection and Management. Focus. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis. National Institutes of Health. [Link]
-
(+/-)-3-Phenylmorpholine. Global Substance Registration System. [Link]
-
Morpholine. NIST WebBook. [Link]
-
Phendimetrazine. NIST WebBook. [Link]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Phenmetrazine in urine by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Structural Integrity of (3S)-3-phenyl-morpholine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Structural Integrity for Phenyl-Morpholine Derivatives
(3S)-3-phenyl-morpholine hydrochloride is a chiral molecule with significant potential as a versatile intermediate in the synthesis of bioactive compounds, particularly in the development of novel therapeutics.[1] Its structural integrity—encompassing identity, purity, stereochemistry, and stability—is paramount to ensuring its efficacy and safety in downstream applications. Even subtle variations in structure, such as the presence of enantiomeric impurities or degradation products, can have profound effects on biological activity.
This guide will detail a multi-faceted analytical approach to comprehensively validate the structural integrity of (3S)-3-phenyl-morpholine HCl. We will explore the application of spectroscopic, chromatographic, and thermal analysis techniques, providing both theoretical grounding and practical considerations for each method.
Comparative Framework: this compound vs. Phenmetrazine HCl
To provide a tangible context for our discussion, we will draw comparisons with Phenmetrazine HCl (3-methyl-2-phenylmorpholine hydrochloride), a structurally related and well-documented compound.[1][2][3][4] This comparative approach will highlight how analytical methods can be adapted and interpreted for closely related molecules.
| Feature | This compound | Phenmetrazine HCl |
| Molecular Formula | C₁₀H₁₄ClNO | C₁₁H₁₅NO·HCl |
| Molecular Weight | 199.68 g/mol [5] | 213.70 g/mol [1] |
| Chirality | Chiral (S-enantiomer) | Chiral (typically a racemate) |
| Key Structural Difference | No methyl group on the morpholine ring | Methyl group at the 3-position of the morpholine ring |
This fundamental difference in structure, the presence of a methyl group in Phenmetrazine, will manifest in their respective analytical data, providing a valuable learning tool for understanding structure-property relationships.
I. Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques provide the foundational evidence for the chemical identity and structure of a molecule.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the chemical environment of each proton in the molecule. For this compound, the key diagnostic regions will be the aromatic protons of the phenyl group and the aliphatic protons of the morpholine ring. The hydrochloride salt form can influence the chemical shifts of protons near the nitrogen atom.
Trustworthiness: A self-validating NMR protocol involves not only acquiring a high-resolution spectrum but also ensuring its consistency with the proposed structure. This includes correct integration values for each proton signal, expected splitting patterns (multiplicity), and correlation with 2D NMR experiments like COSY and HSQC if structural ambiguity exists.
Protocol for ¹H NMR Analysis of this compound:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for hydrochloride salts to allow for the exchange of the N-H proton.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard 90° pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay: 5 seconds (to ensure full relaxation of all protons for accurate integration).
-
Number of Scans: 16-64 scans for a good signal-to-noise ratio.
-
-
Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TSP for D₂O) or the residual solvent peak.
-
Spectral Interpretation:
-
Aromatic Region (δ 7.2-7.5 ppm): Expect a multiplet integrating to 5 protons, corresponding to the phenyl group.
-
Morpholine Ring Protons (δ 3.0-4.5 ppm): Expect a series of complex multiplets integrating to 8 protons. The proton at the chiral center (C3) will likely be a distinct multiplet. The protons adjacent to the oxygen and nitrogen atoms will be deshielded and appear at a higher chemical shift.
-
Comparative Analysis with Phenmetrazine HCl:
The ¹H NMR spectrum of Phenmetrazine HCl will show an additional signal, a doublet, in the aliphatic region corresponding to the methyl group at the 3-position. The protons on the morpholine ring will also exhibit different chemical shifts and coupling patterns due to the influence of this methyl group.[1]
II. Chromatographic Purity and Enantiomeric Integrity
Chromatography is essential for assessing the purity of this compound, both in terms of achiral impurities and, crucially, its enantiomeric counterpart, (3R)-3-phenyl-morpholine HCl.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Experience: Reversed-phase HPLC with UV detection is a robust method for determining the purity of the compound and detecting any non-chiral impurities. The choice of column and mobile phase is critical to achieve good peak shape and resolution.
Trustworthiness: A validated HPLC method should demonstrate specificity, linearity, accuracy, and precision according to ICH guidelines. This ensures that the method can reliably quantify the main component and any impurities.
Protocol for Reversed-Phase HPLC Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure good peak shape for the amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the phenyl group absorbs strongly (e.g., 210 nm or 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
B. Chiral HPLC for Enantiomeric Purity
Expertise & Experience: As this compound is a single enantiomer, it is critical to have a method that can separate it from the (3R)-enantiomer. Chiral stationary phases (CSPs) are designed for this purpose. Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives, are often effective for a wide range of chiral compounds.
Trustworthiness: The chiral method must be validated for its ability to resolve the two enantiomers to a baseline of at least 1.5. The limit of detection (LOD) and limit of quantification (LOQ) for the undesired enantiomer should also be established.
Protocol for Chiral HPLC Analysis:
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as a Chiralcel® or Chiralpak® column.
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
Comparative Analysis with Phenmetrazine HCl:
Phenmetrazine is often synthesized and sold as a racemate. A chiral HPLC method would resolve this into two peaks of equal area, corresponding to the two enantiomers. This provides a clear contrast to the expected single peak for enantiomerically pure this compound.
III. Thermal Stability and Degradation Pathways
Thermal analysis and forced degradation studies are crucial for understanding the stability of this compound under various stress conditions.
A. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Expertise & Experience: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing events like melting, crystallization, and glass transitions. For a hydrochloride salt, TGA can also indicate the loss of HCl gas upon decomposition.
Trustworthiness: The combination of TGA and DSC provides a comprehensive thermal profile. The melting point obtained from DSC should be sharp for a pure crystalline compound. The TGA should show a single, sharp decomposition step for a stable molecule.
Protocol for TGA/DSC Analysis:
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Pan: Aluminum or platinum pans.
-
Atmosphere: Inert atmosphere (e.g., nitrogen) at a flow rate of 50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 30°C to 400°C) at a heating rate of 10°C/min.
Expected Results for this compound:
-
DSC: A sharp endothermic peak corresponding to the melting point.
-
TGA: A stable baseline until the onset of decomposition, followed by a significant mass loss.
Comparative Data for Phenmetrazine HCl:
Phenmetrazine HCl has a reported melting point of 173.8°C.[1] TGA/DSC analysis would provide its decomposition profile for comparison.
B. Forced Degradation Studies
Expertise & Experience: Forced degradation studies intentionally stress the molecule to predict its degradation pathways and to develop stability-indicating analytical methods. Common stress conditions include acid and base hydrolysis, oxidation, and photolysis.
Trustworthiness: A well-designed forced degradation study will result in a modest amount of degradation (e.g., 5-20%). The analytical method used to monitor the degradation (typically HPLC) must be able to separate the parent compound from all significant degradation products.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
IV. Data Summary and Comparison
The following table summarizes the expected analytical data for this compound and provides a comparison with known data for Phenmetrazine HCl.
| Analytical Technique | This compound (Expected) | Phenmetrazine HCl (Reference Data) |
| ¹H NMR (D₂O) | Aromatic multiplet (~7.4 ppm, 5H), Complex morpholine multiplets (3.0-4.5 ppm, 8H) | Aromatic multiplet (~7.4 ppm, 5H), Complex morpholine multiplets, Methyl doublet[1] |
| HPLC Purity | Single major peak >99% | Single major peak >98% |
| Chiral HPLC | Single peak for the (S)-enantiomer | Two peaks for the racemic mixture |
| TGA/DSC | Sharp melting endotherm, single decomposition step | Melting point: 173.8°C[1] |
| Mass Spectrometry | [M+H]⁺ = 164.1070 | [M+H]⁺ = 178.1226 |
Conclusion
Validating the structural integrity of this compound requires a multi-pronged analytical approach. This guide has outlined a comprehensive strategy employing NMR for structural confirmation, HPLC for purity and enantiomeric separation, and thermal analysis for stability assessment. By explaining the rationale behind each technique and using Phenmetrazine HCl as a comparative standard, researchers can implement a robust and self-validating quality control process. This ensures the reliability and reproducibility of their research and development efforts involving this promising pharmaceutical intermediate.
References
- SWGDRUG. (2017, August 11). Phenmetrazine.
-
PubChem. (n.d.). Phenmetrazine. National Center for Biotechnology Information. Retrieved from [Link]
-
Brandt, S. D., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(5), 734-744. [Link]
-
Wikipedia. (2024, January 22). Phenmetrazine. Retrieved from [Link]
Sources
- 1. swgdrug.org [swgdrug.org]
- 2. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. (3S)-3-Phenyl-morpholine hydrochloride [sigmaaldrich.com]
Safety Operating Guide
Navigating the Disposal of (3S)-3-Phenyl-Morpholine HCL: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of (3S)-3-Phenyl-Morpholine HCL, moving beyond a simple checklist to instill a deep understanding of the principles behind these critical operations. Our goal is to empower your laboratory with the knowledge to manage chemical waste not just as a regulatory necessity, but as an integral part of robust scientific practice.
Understanding the Hazard Profile of this compound
Given these characteristics, it is imperative to treat this compound as a hazardous waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for managing hazardous waste, which is crucial for ensuring both environmental protection and human health[5][6].
Core Principles of Chemical Waste Management
Before delving into the specific disposal procedures, it is essential to grasp the foundational principles of laboratory waste management. These principles, rooted in regulations from bodies like the Occupational Safety and Health Administration (OSHA) and the EPA, are designed to minimize risk at every stage.
-
Waste Minimization : The most effective disposal method is to not generate waste in the first place. This can be achieved by carefully planning experiments to use the minimum amount of material necessary and substituting with less hazardous chemicals where possible[7][8].
-
Segregation : Never mix incompatible waste streams. Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires[7][8][9]. Always use separate, clearly labeled containers for different classes of chemical waste.
-
Proper Labeling and Storage : All waste containers must be accurately and clearly labeled with their contents and associated hazards[7][10]. Store waste in a designated, well-ventilated, and secure area away from general laboratory traffic[11][12].
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the disposal of this compound, from the point of generation to final removal by a licensed waste management provider.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure[13][14].
-
Personal Protective Equipment (PPE) : The minimum required PPE includes:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield to protect against splashes[2].
-
A lab coat to prevent skin contact[1].
-
In cases of potential aerosol generation, a respirator may be necessary, as determined by your institution's Environmental Health and Safety (EHS) office.
-
Part 2: Waste Characterization and Segregation
-
Hazardous Waste Determination : Based on the data from related morpholine compounds, this compound should be managed as a hazardous waste. Specifically, it may exhibit characteristics of toxicity and potentially corrosivity or ignitability.
-
Segregation :
-
Solid Waste : Collect un- or lightly-contaminated solid waste such as weighing paper, gloves, and pipette tips in a designated, sealed plastic bag or container clearly labeled "Hazardous Waste" with the full chemical name.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle)[7][9]. Do not mix with other solvent waste unless compatibility has been confirmed. The container must be labeled with "Hazardous Waste," the full chemical name, and an approximate concentration.
-
Sharps : Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container[7][14].
-
Part 3: Container Management and Labeling
-
Container Selection : Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid[7][8].
-
Labeling : As soon as the first drop of waste is added, the container must be labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Storage : Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation[7]. The SAA should be in a secondary containment bin to catch any potential leaks.
Part 4: Final Disposal
-
Consult Your EHS Office : Your institution's Environmental Health and Safety (EHS) office is the ultimate authority on waste disposal procedures for your specific location. They will provide guidance on the proper disposal pathway and arrange for pickup by a licensed hazardous waste contractor.
-
Disposal Method : The most probable disposal method for this compound is incineration at a RCRA-licensed facility[15]. Landfilling is generally not an appropriate disposal method for this type of chemical waste.
-
Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and regulatory requirements.
Spill and Emergency Procedures
In the event of a spill, the primary objective is to ensure personnel safety and prevent the spread of contamination.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert others.
-
Isolate : Cordon off the spill area to prevent entry.
-
Report : Immediately notify your laboratory supervisor and your institution's EHS office.
-
Clean-up (for minor spills) : If you are trained and equipped to handle a minor spill, use an appropriate absorbent material (e.g., chemical spill pillows or pads) to contain and absorb the material. Place the used absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate : Clean the spill area with an appropriate decontaminating solution, and dispose of all cleaning materials as hazardous waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been created.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
| Parameter | Information | Source |
| Hazard Class (Inferred) | Toxic, Irritant, Potentially Corrosive/Flammable | [1][2][3][4] |
| Primary Disposal Method | Incineration at a RCRA-licensed facility | [15] |
| RCRA Waste Code (Potential) | D001 (Ignitability), D002 (Corrosivity), or a specific toxicity code may apply | [15][16] |
| PPE Requirements | Chemical-resistant gloves, safety goggles, face shield, lab coat | [1][2] |
Conclusion
The responsible disposal of this compound is not merely a task to be completed, but a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By understanding the "why" behind each step and adhering to the procedures outlined in this guide, researchers can confidently manage this chemical waste stream, ensuring a safe and compliant laboratory environment. Always remember that your institution's EHS office is your most valuable resource for guidance on chemical safety and disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
